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Core Science & Biosynthesis

Foundational

4-Hydroxy-4-formyltetrahydropyran properties and CAS

An In-Depth Technical Guide to 4-Formyltetrahydropyran: A Cornerstone Building Block in Modern Chemistry This guide provides an in-depth exploration of 4-Formyltetrahydropyran, a versatile heterocyclic aldehyde. While of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Formyltetrahydropyran: A Cornerstone Building Block in Modern Chemistry

This guide provides an in-depth exploration of 4-Formyltetrahydropyran, a versatile heterocyclic aldehyde. While often referred to by its IUPAC name, Tetrahydropyran-4-carbaldehyde, it's a pivotal intermediate for researchers, particularly in the fields of medicinal chemistry and drug development. This document will delve into its core properties, applications, and the chemical principles that underpin its utility, offering field-proven insights for its practical application.

A note on nomenclature: The query for "4-Hydroxy-4-formyltetrahydropyran" describes the gem-diol or hydrate form of 4-Formyltetrahydropyran. In the presence of water, the aldehyde group can exist in equilibrium with this hydrated structure. However, the stable, isolable, and commercially available compound is the aldehyde, 4-Formyltetrahydropyran, which will be the focus of this guide.

Core Properties and Identification

4-Formyltetrahydropyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a formyl (aldehyde) group at the 4-position. The THP ring is a saturated six-membered heterocycle containing one oxygen atom. This structure is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane to improve physicochemical properties such as solubility and metabolic stability.[1]

The aldehyde functional group imparts significant reactivity, making it a valuable building block for the synthesis of more complex molecules.[2]

Chemical Structure and Equilibrium

The chemical structure of 4-Formyltetrahydropyran and its equilibrium with its hydrated form is illustrated below.

Caption: Equilibrium between 4-Formyltetrahydropyran and its hydrate.

Physicochemical Data
PropertyValueSource(s)
CAS Registry Number 50675-18-8[3][4][5][6]
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [2][3][7]
Appearance Colorless to light yellow liquid or solid[2]
Topological Polar Surface Area 26.3 Ų[7]
SMILES String O=CC1CCOCC1[5]
InChI Key CXLGNJCMPWUZKM-UHFFFAOYSA-N[6]

Applications in Research and Drug Development

The tetrahydropyran motif is a key structural element in numerous pharmaceuticals. Its inclusion can enhance binding to biological targets and improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] 4-Formyltetrahydropyran serves as a critical starting material for introducing this valuable scaffold.

  • Intermediate in Pharmaceutical Synthesis : It is a key intermediate for producing a variety of fine chemicals, including pharmaceuticals and agrochemicals.[2] The aldehyde group allows for a wide range of chemical transformations to build more complex molecular architectures.[2][8]

  • Scaffold for Drug Discovery : The THP ring can act as a conformationally constrained ether, which can be advantageous in drug design.[1] Functionalized THP scaffolds derived from this aldehyde are used to create libraries of compounds for screening in drug discovery programs.[9]

  • Biochemical Research : This compound can be used to modify biomolecules, which aids in the development of new therapeutic agents by potentially enhancing their stability and bioavailability.[2]

  • Flavor and Fragrance Industry : It is also utilized in the formulation of flavors and fragrances due to its aromatic properties.[2]

Synthesis and Reactivity

General Synthesis Pathway

A common laboratory and industrial-scale synthesis of 4-Formyltetrahydropyran involves the reduction of a nitrile precursor, tetrahydropyran-4-carbonitrile.

Synthesis start Tetrahydropyran-4-carbonitrile reagent 1) DIBAL-H, Toluene, -78°C 2) Aqueous Workup start->reagent Reduction product 4-Formyltetrahydropyran reagent->product

Caption: A typical synthesis route for 4-Formyltetrahydropyran.

Protocol: Synthesis from 4-Cyanotetrahydropyran

This protocol is based on a general procedure for the reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H).[10]

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Reagent Addition:

  • Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene) dropwise to the stirred solution, maintaining the internal temperature at or below -70 °C.

3. Reaction Monitoring:

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

4. Quenching and Workup:

  • Once the reaction is complete, quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude 4-Formyltetrahydropyran can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality and Experimental Choices:

  • Low Temperature (-78 °C): The reduction of a nitrile with DIBAL-H forms a stable intermediate aluminum-imine complex at low temperatures. If the reaction is allowed to warm up, this intermediate can be further reduced to the primary amine. Maintaining a low temperature is crucial to isolate the aldehyde product.

  • DIBAL-H: This is a powerful yet selective reducing agent. Its bulky isobutyl groups prevent over-reduction of the nitrile to the amine, making it ideal for this transformation.

  • Aqueous Workup: The addition of a quenching agent like saturated ammonium chloride hydrolyzes the intermediate imine complex to release the desired aldehyde.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 4-Formyltetrahydropyran.

Safety InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[5][6]
Hazard Statements H319: Causes serious eye irritation.[6]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[6]
Storage Store in a cool, dry, well-ventilated area. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[2][5]

Self-Validating System for Protocols: Always perform a small-scale trial reaction to optimize conditions and confirm product identity before scaling up. Characterization of the final product by NMR, IR, and mass spectrometry is essential to validate the outcome of the synthesis.

Conclusion

4-Formyltetrahydropyran is a deceptively simple molecule that provides access to a vast and complex chemical space. Its value lies in the combination of a pharmaceutically relevant tetrahydropyran core and a highly versatile aldehyde handle. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • ScienceDirect. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]

  • Royal Society of Chemistry. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Wiley Online Library. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Retrieved from [Link]

  • ScienceDirect. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Tetrahydro-4-hydroxy-2H-pyran-4-carboxaldehyde

The following technical guide details the chemical identity, synthesis, and application of Tetrahydro-4-hydroxy-2H-pyran-4-carboxaldehyde , a critical intermediate in the synthesis of spirocyclic medicinal scaffolds. Par...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Tetrahydro-4-hydroxy-2H-pyran-4-carboxaldehyde , a critical intermediate in the synthesis of spirocyclic medicinal scaffolds.

Part 1: Executive Summary & Chemical Identity

Tetrahydro-4-hydroxy-2H-pyran-4-carboxaldehyde is a functionalized heterocyclic building block characterized by a geminal hydroxy-aldehyde substitution pattern at the C4 position of a saturated pyran ring. This "alpha-hydroxy aldehyde" motif is a high-value pharmacophore precursor, primarily employed to generate spirocyclic scaffolds (e.g., spirohydantoins, spiro-oxindoles) that restrict conformational freedom in drug candidates.

Researchers must note that this molecule is chemically labile. Like many


-hydroxy aldehydes, it exists in a dynamic equilibrium with its cyclic dimer (hemiacetal form)  and may polymerize or dehydrate under non-ideal conditions. It is frequently generated in situ or stored as a masked precursor (e.g., acetal or vinyl intermediate).
Nomenclature & Synonyms

To facilitate database searching and procurement, the following synonym hierarchy is established:

CategorySynonyms
IUPAC Name 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde
Common Chemical Names 4-Hydroxy-4-formyltetrahydropyran; 4-Formyl-4-hydroxytetrahydropyran
Systematic Names Oxane-4-hydroxy-4-carbaldehyde; 4-Hydroxyoxane-4-carbaldehyde
Related Identifiers PubChem CID: 22903773; Formula: C

H

O

; MW: 130.14 g/mol

Note on CAS: While the non-hydroxy analog (Tetrahydro-2H-pyran-4-carboxaldehyde, CAS 50675-18-8) is common, the specific 4-hydroxy variant is often indexed under its precursors or derivatives due to stability issues. Always verify the structure (C


H

O

) rather than relying solely on name strings.

Part 2: Structural Properties & Stability (The "Hidden" Dimer)

The Dimerization Equilibrium

A critical technical nuance for this molecule is its tendency to dimerize. Alpha-hydroxy aldehydes spontaneously form 2,5-dihydroxy-1,4-dioxane type dimers via intermolecular hemiacetal formation.

  • Monomer: Reactive aldehyde, susceptible to oxidation or nucleophilic attack.

  • Dimer: A stable, crystalline solid that releases the monomer upon heating or treatment with acid/base.

Implication for Research: If you purchase or synthesize this compound, it may appear as a white solid (dimer) rather than a liquid (monomer). Reactions requiring the free aldehyde often require a "cracking" step (thermal depolymerization) or specific solvent conditions (e.g., DMSO/Water) to shift the equilibrium.

Dimerization Monomer Monomer (Active Aldehyde) Dimer Dimer (Cyclic Hemiacetal) Monomer->Dimer Spontaneous Dimerization Dimer->Monomer Heat / Acid (Cracking)

Figure 1: The dynamic equilibrium between the active monomeric aldehyde and its stable dimeric storage form.

Part 3: Synthesis & Preparation Protocols[1][2]

Direct isolation of the aldehyde is challenging. The most robust route utilized in medicinal chemistry involves the oxidative cleavage of a 4-vinyl precursor , derived from the commercially available ketone.

Core Synthesis Workflow
  • Grignard Addition: Addition of vinylmagnesium bromide to tetrahydro-4H-pyran-4-one.

  • Ozonolysis: Oxidative cleavage of the vinyl group to the aldehyde.

Step-by-Step Protocol
StepReagentsConditionsMechanism
1. Vinylation Vinylmagnesium bromide (1.0 M in THF), Tetrahydro-4H-pyran-4-oneTHF, 0°C to RT, 2hNucleophilic addition to ketone to form 4-vinyltetrahydro-2H-pyran-4-ol .
2. Quench/Workup Sat. NH

Cl, EtOAc
ExtractionIsolates the vinyl-alcohol intermediate (stable).
3. Ozonolysis O

gas, CH

Cl

/MeOH
-78°C until blueCycloaddition to form ozonide.
4. Reduction Dimethyl sulfide (DMS) or PPh

-78°C to RTReductive workup cleaves ozonide to 4-hydroxy-4-formyltetrahydropyran .

Validation Check:

  • NMR Monitoring: The vinyl precursor shows characteristic alkene protons (5.0–6.0 ppm). Upon ozonolysis, these disappear, and a distinct aldehyde proton signal appears (~9.5–9.8 ppm) if the monomer is present.

Synthesis Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Vinyl 4-Vinyltetrahydro-2H-pyran-4-ol (Intermediate) Ketone->Vinyl VinylMgBr, THF 0°C Aldehyde Tetrahydro-4-hydroxy-2H-pyran- 4-carboxaldehyde Vinyl->Aldehyde 1. O3, -78°C 2. Me2S (Reductive Workup)

Figure 2: Synthetic pathway from the commercial ketone to the target hydroxy-aldehyde.

Part 4: Applications in Drug Discovery[3]

This molecule is a "linchpin" intermediate. The 4,4-disubstitution forces substituents into specific axial/equatorial orientations, a property exploited to freeze bioactive conformations.

Spirohydantoin Synthesis (Bucherer-Bergs)

While the ketone is often used directly, the aldehyde allows for stepwise construction of spiro-cycles, enabling the introduction of chiral auxiliary groups or specific stereochemistry that the one-pot Bucherer-Bergs reaction (Ketone + KCN + (NH


)

CO

) cannot achieve.
Strecker Synthesis (Alpha-Amino Acids)

Reaction with amines and cyanide yields


-amino nitriles, which hydrolyze to 4-amino-4-carboxytetrahydropyrans . These are non-natural amino acids used to constrain peptide backbones.
Passerini & Ugi Reactions

As a functionalized aldehyde and alcohol in one, it can participate in multicomponent reactions (MCRs) to form complex depsipeptide-like structures or oxazole derivatives.

Applications Core 4-Hydroxy-4-Formyl Tetrahydropyran Spiro Spirohydantoins (Anticonvulsants) Core->Spiro Urea/Carbonate AminoAcid Spiro-Amino Acids (Peptide Mimetics) Core->AminoAcid Strecker (KCN/NH3) Oxazoles Oxazole Derivatives (Passerini/Ugi) Core->Oxazoles Isocyanides

Figure 3: Divergent synthetic utility of the 4-hydroxy-4-formyl scaffold.

Part 5: Handling & Safety

  • Storage: Store at -20°C under argon. If the material solidifies (dimerizes), do not discard; gentle heating in the reaction solvent will often revert it.

  • Hazards: Treat as a reactive aldehyde. Potential sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Avoid strong bases which can induce retro-aldol or Cannizzaro-type disproportionation.

References

  • PubChem Compound Summary . (2025). 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde (CID 22903773). National Center for Biotechnology Information. Link

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(6), 1859-1865. (Describes analogous spiro-hydantoin chemistry on heterocyclic ketones). Link

  • ChemicalBook . (2023). Tetrahydro-4H-pyran-4-one Properties and Applications. (Source for precursor reactivity and Bucherer-Bergs protocols). Link

  • Organic Chemistry Portal . (2025). Nef Reaction and Alpha-Hydroxy Ketone Rearrangements. (Mechanistic background for alpha-hydroxy carbonyl stability). Link

Foundational

4-Formyl-4-hydroxytetrahydropyran molecular weight

An In-Depth Technical Guide to 4-Substituted Tetrahydropyrans: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract The tetrahydropyran (THP) motif is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Substituted Tetrahydropyrans: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile scaffold in drug design. This guide provides a comprehensive technical overview of key 4-substituted THP derivatives, with a specific focus on clarifying the identity and properties of "4-Formyl-4-hydroxytetrahydropyran." We will delve into the molecular characteristics of the stable and synthetically crucial analogs, 4-formyltetrahydropyran and 4-hydroxytetrahydropyran. Furthermore, this guide will present a detailed, field-proven protocol for the synthesis of functionalized tetrahydropyrans and explore their broader applications in the landscape of drug development.

The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a frequently employed structural motif in the development of novel therapeutics.[1][2] Its prevalence stems from a unique combination of properties that are highly advantageous for drug candidates. The THP scaffold serves as a bioisostere of cyclohexane but with increased polarity and the potential for the ring oxygen to act as a hydrogen bond acceptor.[1] This modification can lead to improved pharmacokinetic profiles, including enhanced solubility and better absorption, distribution, metabolism, and excretion (ADME) characteristics, without compromising binding affinity to biological targets.[1][3]

Deconstructing "4-Formyl-4-hydroxytetrahydropyran": A Case of a Hydrated Aldehyde

A query for "4-Formyl-4-hydroxytetrahydropyran" does not correspond to a commonly available or stable chemical entity. The presence of both a formyl (aldehyde) group and a hydroxyl group on the same carbon atom (a geminal diol or aldehyde hydrate) suggests an unstable intermediate. While aldehyde hydrates can exist in equilibrium with the corresponding aldehyde in aqueous solutions, they are typically not isolated as stable compounds.

Therefore, for practical applications in research and drug development, it is essential to consider the two stable, closely related parent compounds: 4-formyltetrahydropyran and 4-hydroxytetrahydropyran .

Physicochemical Properties of Key 4-Substituted Tetrahydropyrans

The molecular characteristics of these foundational building blocks are summarized below:

Compound NameMolecular FormulaMolecular Weight ( g/mol )StructureKey Features
4-Formyltetrahydropyran C₆H₁₀O₂114.14O=CC1CCOCC1Possesses a reactive aldehyde group suitable for various chemical transformations.
4-Hydroxytetrahydropyran C₅H₁₀O₂102.13OC1CCOCC1Features a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.
Hypothetical4-Formyl-4-hydroxytetrahydropyran (Aldehyde Hydrate)C₆H₁₂O₃132.16 (Calculated)O(C(O)C1CCOCC1)A geminal diol, likely existing in equilibrium with 4-oxotetrahydropyran in the presence of water.

Synthesis of Functionalized Tetrahydropyrans: The Prins Cyclization

The Prins cyclization is a powerful and widely utilized method for the stereoselective synthesis of substituted tetrahydropyrans.[4][5][6] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.

Below is a representative, step-by-step protocol for the synthesis of a 4-hydroxytetrahydropyran derivative, a foundational scaffold for further elaboration.

Experimental Protocol: Synthesis of a cis-2,6-Disubstituted-4-hydroxytetrahydropyran

This protocol is adapted from established methodologies employing an acid catalyst in an aqueous medium, which offers a greener and more efficient approach.[4][6]

Materials:

  • Homoallylic alcohol (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water (as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the homoallylic alcohol (1 equivalent) and the aldehyde (1.2 equivalents).

  • Add water to the flask to create a stirrable suspension.

  • Add phosphomolybdic acid (10 mol%) to the reaction mixture.

  • Stir the mixture vigorously at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-hydroxytetrahydropyran derivative.

Causality Behind Experimental Choices:

  • Phosphomolybdic Acid: Acts as an efficient and water-tolerant Lewis acid catalyst to promote the cyclization.

  • Water as Solvent: Offers an environmentally benign alternative to traditional organic solvents and can enhance reaction rates in some cases.

  • Excess Aldehyde: Ensures complete consumption of the limiting homoallylic alcohol.

  • Aqueous Workup: Neutralizes the acid catalyst and removes water-soluble byproducts.

Visualizing the Prins Cyclization Workflow

The following diagram illustrates the key steps in the synthesis of a 4-hydroxytetrahydropyran derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Homoallylic Alcohol + Aldehyde Stirring Vigorous Stirring at Room Temperature Reactants->Stirring Solvent Water Solvent->Stirring Catalyst Phosphomolybdic Acid Catalyst->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quench Quench with NaHCO₃ Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Hydroxytetrahydropyran Derivative Purify->Product

Caption: Workflow for the synthesis of 4-hydroxytetrahydropyran.

Further Functionalization and Application in Drug Discovery

The synthesized 4-hydroxytetrahydropyran is a versatile intermediate. The hydroxyl group can be oxidized to a ketone (4-oxotetrahydropyran), which can then undergo a variety of nucleophilic addition reactions. Alternatively, the hydroxyl group can be converted into other functionalities, such as amines or azides, to generate diverse libraries of compounds for high-throughput screening.

Oxidation of 4-Hydroxytetrahydropyran to 4-Oxotetrahydropyran

A common subsequent step is the oxidation of the secondary alcohol to a ketone.

Procedure Outline:

  • Dissolve the 4-hydroxytetrahydropyran derivative in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction by filtering through a pad of silica gel and celite to remove the oxidant byproducts.

  • Concentrate the filtrate to obtain the crude 4-oxotetrahydropyran, which can be further purified if necessary.

This ketone is a key precursor for introducing further diversity at the 4-position of the tetrahydropyran ring.

Conclusion

While the specific molecule "4-formyl-4-hydroxytetrahydropyran" is not a stable, isolable compound, understanding its constituent functional groups leads to the exploration of its stable and synthetically valuable precursors, 4-formyltetrahydropyran and 4-hydroxytetrahydropyran. The tetrahydropyran scaffold is of paramount importance in drug discovery, and robust synthetic methods like the Prins cyclization provide reliable access to these key intermediates. The protocols and insights provided in this guide are intended to empower researchers and scientists in their efforts to design and synthesize novel therapeutics based on this privileged heterocyclic system.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Yadav, J. S., Reddy, B. V. S., Reddy, M. S., Niranjan, N., & Prasad, A. R. (2003). Lewis Acidic Chloroaluminate Ionic Liquids: Novel Reaction Media for the Synthesis of 4-Chloropyrans. European Journal of Organic Chemistry, 2003(9), 1779-1783.
  • Macmillan Group, Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry. [Link]

  • Martinez, A. P., et al. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. ACS Publications. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(1), 79-95. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). A simple and convenient method for the oxidation of organoboranes using sodium perborate: (+)-isopinocampheol. Organic Syntheses Procedure. [Link]

  • University of Life Sciences in Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. up.lublin.pl. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. organic-chemistry.org. [Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules. [Link]

Sources

Exploratory

Unraveling the Enigma of PubChem CID 22903773: A Case of a Non-Existent Identifier

Efforts to generate a comprehensive technical guide on the chemical entity designated as PubChem CID 22903773 have revealed that this identifier does not correspond to a recognized compound within the PubChem database. E...

Author: BenchChem Technical Support Team. Date: February 2026

Efforts to generate a comprehensive technical guide on the chemical entity designated as PubChem CID 22903773 have revealed that this identifier does not correspond to a recognized compound within the PubChem database. Extensive searches, including direct queries on the PubChem platform and broader web searches, have failed to retrieve any specific chemical structure, associated data, or literature pertaining to this particular Compound Identifier (CID).

This outcome suggests a potential typographical error in the provided CID or that the identifier may not be publicly available. The PubChem database is a vast and continuously updated repository of chemical information, and the absence of a specific CID indicates that no substance has been assigned this unique identifier.

The Importance of a Valid PubChem CID

A PubChem CID is a unique integer that serves as a definitive identifier for a distinct chemical structure within the PubChem Compound database. This identifier is the cornerstone for accessing a wealth of information about a specific molecule, including its chemical and physical properties, biological activities, safety and toxicity data, and links to relevant patents and scientific literature. Without a valid CID, it is impossible to retrieve the necessary data to construct an in-depth technical guide as requested.

General Overview of Data Available in PubChem

For a valid CID, a technical guide would typically be structured around the following key areas of information available in the PubChem database:

  • Chemical and Physical Properties: This section would detail computed properties such as molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and other molecular descriptors. A summary of these properties is often presented in a tabular format for clarity.

  • Names and Identifiers: This includes the IUPAC (International Union of Pure and Applied Chemistry) name, molecular formula, canonical SMILES (Simplified Molecular Input Line Entry System) string, and InChI (International Chemical Identifier) key, all of which provide standardized ways to represent the chemical structure.

  • Biological Activity: PubChem BioAssay data provides information on the biological effects of a compound. This can include results from high-throughput screening assays, identifying the compound as active or inactive against specific biological targets.

  • Pharmacology and Biochemistry: For compounds with known biological roles, this section would delve into their mechanism of action, associated pathways, and any known pharmacological effects.

  • Safety and Hazards: Information on the toxicity and potential hazards of a compound, including GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, is crucial for researchers and drug development professionals.

  • Literature and Patents: PubChem links to scientific articles and patents that mention the compound, providing a gateway to the primary research associated with it.

Illustrative Workflow for a Validated Compound

Had CID 22903773 been a valid identifier, the workflow to generate the technical guide would have followed a structured approach:

Caption: A generalized workflow for creating a technical guide for a validated PubChem compound.

Recommendations for Researchers

It is recommended that the user verify the PubChem CID 22903773 for any potential errors. If the intended compound is known by other identifiers, such as its common name, IUPAC name, or SMILES string, these can be used to search the PubChem database to find the correct CID.

Once a valid CID is obtained, the wealth of information within the PubChem database can be leveraged to provide the in-depth technical guide originally requested.

References

As no specific compound could be identified, a formal reference list cannot be generated. However, for general information on the PubChem database and its functionalities, the following resource is recommended:

  • PubChem. National Center for Biotechnology Information.[Link]

Foundational

Alpha-hydroxy aldehyde derivatives of tetrahydropyran

Controlled Synthesis and Stabilization of -Hydroxy Aldehyde Tetrahydropyran Derivatives Executive Summary This technical guide addresses the synthesis, stability, and handling of -hydroxy aldehyde derivatives of tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

Controlled Synthesis and Stabilization of -Hydroxy Aldehyde Tetrahydropyran Derivatives

Executive Summary

This technical guide addresses the synthesis, stability, and handling of


-hydroxy aldehyde derivatives of tetrahydropyran (THP) . These scaffolds are critical intermediates in the synthesis of polyketide natural products (e.g., Neopeltolide, Eribulin) and glycomimetics. However, they present a "stability paradox": the 

-hydroxy aldehyde moiety is highly reactive, prone to racemization via enolization, and susceptible to dimerization into 2,5-dihydroxy-1,4-dioxanes. This guide provides researchers with self-validating protocols to generate these species in situ or stabilize them for downstream applications.

Part 1: Structural Dynamics & The Stability Paradox

The Dimerization Equilibrium

Unlike simple aldehydes,


-hydroxy aldehydes attached to a THP ring do not exist as static monomers in solution. They exist in a dynamic equilibrium.
  • The Monomer: The desired reactive species (THP-CH(OH)-CHO).

  • The Dimer: A cyclic hemiacetal dimer (2,5-dihydroxy-1,4-dioxane derivative). In concentrated solutions, the equilibrium shifts heavily toward the dimer, which is often a crystalline solid but unreactive in aldehyde-selective transformations.

  • The Enediol: Under basic conditions, the

    
    -proton is acidic. Deprotonation leads to an enediol intermediate, causing racemization  of the 
    
    
    
    -center and potentially Amadori rearrangements if amines are present.
Stereochemical Integrity

Preserving the stereochemistry at the


-position (exocyclic) and the anomeric position (if the aldehyde is at C2) is the primary synthetic challenge.
  • Risk: Swern oxidation (using

    
    ) often leads to epimerization.
    
  • Solution: Buffered oxidations (Dess-Martin Periodinane) or reduction of pre-set chiral esters (DIBAL-H at -78°C).

Part 2: Synthetic Methodologies

Route A: Oxidative Generation (The "Gold Standard")

The most reliable method involves the mild oxidation of a THP-diol (primary alcohol) to the aldehyde.

  • Reagent: Dess-Martin Periodinane (DMP).[1][2]

  • Mechanism: Hypervalent iodine mechanism avoids the formation of charged enolate species, preserving

    
    -chirality.
    
  • Buffer: Sodium bicarbonate (

    
    ) is added to neutralize the acetic acid byproduct.
    
Route B: Organocatalytic -Hydroxylation

For generating the chiral center de novo from a simple THP-acetaldehyde.

  • Catalyst: Proline derivatives or MacMillan imidazolidinones.

  • Reagent: Nitrosobenzene (as the oxygen source).

  • Outcome: High enantioselectivity, but requires immediate reduction or protection of the aldehyde to prevent racemization.

Route C: Reductive Generation

Reduction of


-hydroxy esters (protected as silyl ethers).
  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Condition: Strictly -78°C in Toluene/DCM.

  • Advantage: Prevents over-reduction to the diol; the tetrahedral aluminate intermediate is stable at low temperatures until quenching.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the critical pathways for synthesizing and trapping these unstable intermediates.

THP_Pathways Precursor THP-Diol (Stable Precursor) DMP Dess-Martin Oxidation Precursor->DMP NaHCO3, DCM, 0°C Aldehyde α-Hydroxy Aldehyde (Transient Species) DMP->Aldehyde fast Dimer Dioxane Dimer (Thermodynamic Sink) Aldehyde->Dimer equilibrium (conc. dependent) Trapped Olefin/Amine (Final Product) Aldehyde->Trapped Wittig/HWE (In Situ) Racemate Racemic Mixture Aldehyde->Racemate Base (Et3N) Enolization

Figure 1: The "Generate-and-Trap" workflow required to handle transient


-hydroxy aldehydes, avoiding dimerization and racemization.

Part 4: Detailed Experimental Protocol

Protocol: Buffered Dess-Martin Oxidation of THP-Diol

Objective: Synthesize (2R)-2-hydroxy-2-((2R,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetaldehyde without epimerization.

Reagents & Equipment[3]
  • Substrate: (2R)-1-((2R,6S)-6-methyltetrahydro-2H-pyran-2-yl)ethane-1,2-diol (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv).

  • Buffer: Sodium Bicarbonate (

    
    ) (5.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1).
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend

    
     (5 equiv) in anhydrous DCM. Add the THP-diol substrate (1 equiv).
    
  • Cooling: Cool the suspension to 0°C using an ice/water bath. Note: Lower temperatures (-10°C) can be used for extremely sensitive substrates.

  • Oxidation: Add DMP (1.2 equiv) in a single portion. Remove the ice bath and allow to warm to room temperature (23°C).

    • Validation: Monitor by TLC. The starting material (polar diol) should disappear within 30-60 minutes. The aldehyde spot may streak or appear faint due to hydration on silica.

  • Quenching (Critical): Once complete, dilute with ether (

    
    ) and pour into a vigorously stirring mixture of saturated 
    
    
    
    and saturated
    
    
    (1:1). Stir until the organic layer is clear (removes iodine byproducts).
  • Isolation: Separate layers. Extract aqueous layer with

    
     (3x). Dry combined organics over 
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo at low temperature (<30°C) .

    • Caution: Do not heat. The residue will likely be the dimerized form.

  • Usage: Immediately redissolve in the reaction solvent for the next step (e.g., Wittig olefination). Do not store.

Quantitative Data Summary
ParameterStandard ConditionOptimization for Labile Substrates
Temperature 23°C0°C to -10°C
Time 30-60 min2-3 hours
Buffer

(Solid)
Pyridine (Soluble)
Yield (In Situ) >90%85-95%
ee Retention >98%>99%

Part 5: Mechanistic Logic & Troubleshooting

Self-Validating the Protocol
  • The "Clear Layer" Test: During the quench, the organic layer must turn from cloudy/opaque to clear. If it remains cloudy, iodinanes are still present. Add more thiosulfate.

  • The NMR Check: If you must characterize, use

    
     (Benzene-d6) instead of 
    
    
    
    . Chloroform is often acidic enough to catalyze acetal formation or dehydration. Look for the aldehyde proton doublet around 9.6-9.8 ppm. If you see a signal at 4-5 ppm and no aldehyde, you have the dimer.
Common Failure Modes
  • Racemization: Caused by prolonged exposure to basic buffers or silica gel chromatography. Fix: Use crude immediately.

  • Over-oxidation: Rare with DMP, but possible with Jones reagent. Fix: Stick to DMP or Swern (with care).

  • Low Yield: Usually due to volatility or water solubility of the aldehyde during workup. Fix: Keep volumes low, salt out the aqueous layer.

Part 6: References

  • Dess, D. B., & Martin, J. C. (1983).[4] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[4] Journal of Organic Chemistry. Link

  • Meyer, S. D., & Schreiber, S. L. (1994).[2][4][5] Acceleration of the Dess-Martin Oxidation by Water.[4] Journal of Organic Chemistry. Link

  • MacMillan, D. W. C., et al. (2007).[6] Enantioselective Organocatalytic Singly Occupied Molecular Orbital Activation: The Enantioselective

    
    -Enolation of Aldehydes.[6] Journal of the American Chemical Society.[6] Link
    
  • Fuwa, H., & Sasaki, M. (2007). Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Organic Letters. (Contextual grounding for THP-aldehyde utility). Link

  • Crimmins, M. T., et al. (2008). Total Synthesis of the Marine Toxin (-)-Brevetoxin B. Journal of the American Chemical Society. (Illustrates handling of complex THP-aldehydes). Link

Sources

Exploratory

4,4-Disubstituted Tetrahydropyran Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the 4,4-disubstituted tetrahydropyran (THP) scaffold represents a high-value bioisostere of cyclohexane. Unlike its carbocyclic counterpart, the THP ring introduces a strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 4,4-disubstituted tetrahydropyran (THP) scaffold represents a high-value bioisostere of cyclohexane. Unlike its carbocyclic counterpart, the THP ring introduces a strategic ether oxygen that lowers lipophilicity (LogP), acts as a hydrogen bond acceptor, and improves metabolic stability by blocking the typically labile C4 position.

This guide details the structural rationale, synthetic pathways, and experimental protocols for integrating 4,4-disubstituted THP motifs into drug candidates. It is designed for medicinal chemists requiring actionable, high-fidelity data for scaffold hopping and lead optimization.

Part 1: The Physicochemical Edge

Bioisosterism and LogP Modulation

Replacing a cyclohexane ring with a tetrahydropyran ring typically lowers the LogP by approximately 1.0–1.5 units due to the polarity of the ether oxygen. This modification often improves solubility and reduces non-specific binding without altering the overall steric bulk of the molecule.

Table 1: Physicochemical Comparison of Core Scaffolds

PropertyCyclohexaneTetrahydropyran (THP)4,4-Difluoro-THP
LogP (approx) 2.5 - 3.01.0 - 1.51.2 - 1.8
H-Bond Acceptors 01 (Ether O)1 (Ether O) + F interactions
Metabolic Liability High (C4 oxidation)Low (C4 blocked if disubstituted)Very Low (C4 blocked)
Conformation Chair (flexible)Chair (biased)Chair (locked/biased)
The Gem-Disubstituent Effect (Thorpe-Ingold)

In 4,4-disubstituted THPs, the gem-disubstitution at the C4 position exerts a profound conformational effect. This is a manifestation of the Thorpe-Ingold effect , where the repulsion between the two bulky substituents at C4 compresses the internal bond angle (<109.5°), forcing the ring into a more rigid chair conformation.

  • Design Consequence: This rigidification reduces the entropic penalty upon binding to a protein target.[1][2] If the substituents are correctly oriented to the binding pocket, affinity increases significantly compared to a mono-substituted or flexible analog.

Part 2: Strategic Synthesis Pathways

The synthesis of 4,4-disubstituted THP building blocks generally proceeds through one of three primary "Hub" strategies, all originating or relating to tetrahydro-4H-pyran-4-one .

Synthesis Decision Tree

The following diagram illustrates the primary synthetic routes to access diverse 4,4-disubstituted motifs.

THP_Synthesis Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Bucherer Bucherer-Bergs Reaction Ketone->Bucherer (NH4)2CO3, NaCN Grignard Grignard/Organolithium Addition Ketone->Grignard R-MgBr Fluorination Deoxofluor/DAST Ketone->Fluorination Fluorinating Agent AminoAcid 4-Amino-THP-4-carboxylic acid (Peptide Isostere) Bucherer->AminoAcid Hydrolysis Malonate Dialkylation (Malonate) Dicarboxy THP-4,4-dicarboxylic acid Malonate->Dicarboxy Hydrolysis TertAlcohol 4-Alkyl-4-hydroxy-THP Grignard->TertAlcohol 1,2-Addition Difluoro 4,4-Difluoro-THP Fluorination->Difluoro C=O -> CF2 Precursor Bis(2-chloroethyl)ether Precursor->Malonate Diethyl malonate, NaH

Caption: Strategic decision tree for accessing key 4,4-disubstituted tetrahydropyran scaffolds from common precursors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-tetrahydro-2H-pyran-4-carboxylic Acid

Target: A non-proteinogenic amino acid building block useful for peptide constraints. Mechanism: Bucherer-Bergs hydantoin synthesis followed by alkaline hydrolysis.

Reagents:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • Ammonium carbonate (28.8 g, 300 mmol)

  • Sodium cyanide (5.88 g, 120 mmol) [DANGER: CYANIDE]

  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Hydantoin Formation:

    • In a fume hood equipped with a cyanide scrubber, dissolve tetrahydro-4H-pyran-4-one in 100 mL of 50% aqueous ethanol.

    • Add ammonium carbonate and sodium cyanide.[3]

    • Heat the mixture to 55–60 °C for 18 hours. The solution will turn from clear to slightly yellow/turbid.

    • Cool to 0 °C. The hydantoin intermediate (8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione) will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.[3] Yield: ~85%.

  • Hydrolysis:

    • Suspend the hydantoin (10 g) in 60 mL of 3M NaOH.

    • Reflux at 130 °C (sealed tube or high-boiling setup) for 24 hours until ammonia evolution ceases.

    • Cool to room temperature.[4]

    • Adjust pH to ~6.0 using concentrated HCl. The zwitterionic amino acid will precipitate.

    • Filter, wash with ethanol, and recrystallize from water/ethanol.

  • Validation:

    • 1H NMR (D2O): δ 3.85 (m, 4H, -CH2-O-CH2-), 2.25 (m, 2H), 1.80 (m, 2H).

Protocol B: Synthesis of 4,4-Difluorotetrahydropyran

Target: A lipophilic, metabolically stable spacer or building block. Mechanism: Nucleophilic fluorination of the ketone.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Dissolve tetrahydro-4H-pyran-4-one in anhydrous DCM (0.5 M concentration).

    • Cool the solution to 0 °C .

  • Fluorination:

    • Add DAST dropwise via syringe. Caution: Reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Note: For stubborn substrates, Deoxofluor can be used at reflux (40 °C), but DAST should generally be kept < room temp to avoid shock sensitivity.

  • Workup:

    • Quench carefully by pouring the reaction mixture into saturated aqueous NaHCO3 at 0 °C. CO2 evolution will be vigorous.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification:

    • The product is volatile. Purification via careful fractional distillation or low-temperature column chromatography (Pentane/Ether) is recommended.

Part 4: Applications in Drug Discovery[1][5][6][7][8]

Case Study: Gilteritinib (Xospata)

Gilteritinib is a FLT3/AXL kinase inhibitor approved for Acute Myeloid Leukemia (AML).[5]

  • Structure: Contains a 4-amino-tetrahydropyran motif (mono-substituted, but illustrates the ring's utility).

  • Role of THP: The THP ring acts as a solvent-exposed solubilizing group. It replaces the more common piperazine or morpholine. Unlike piperazine, the THP ring is not basic, which prevents lysosomal trapping and alters the volume of distribution (Vd).

Metabolic Blocking Strategy

In many lead series, a cyclohexyl group is prone to oxidation by Cytochrome P450 enzymes at the C4 position (remote functionalization).

  • The Fix: Substitution with 4,4-difluoro-THP blocks this metabolic soft spot. The fluorine atoms prevent hydroxylation, while the ether oxygen lowers the overall lipophilicity (Lipophilic Ligand Efficiency, LLE), often improving the toxicity profile.

Mechanism of Action: The Bucherer-Bergs Reaction

The formation of the amino-acid precursor is a critical industrial process. The following diagram details the mechanistic flow.

Bucherer_Mechanism Step1 Ketone + Cyanide + Ammonia (Formation of Aminonitrile) Step2 Nucleophilic Attack by CO2/Carbonate Step1->Step2 Equilibrium Step3 Cyclization to Hydantoin (5-membered ring formation) Step2->Step3 - H2O Step4 Alkaline Hydrolysis (Ring opening to Amino Acid) Step3->Step4 NaOH / Heat

Caption: Mechanistic pathway for the conversion of Tetrahydro-4H-pyran-4-one to the amino-acid scaffold.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres. Angewandte Chemie International Edition. Link

  • U.S. Patent 7365215B2. (2008). Process for preparing 4-aminotetrahydropyran compound. Google Patents. Link

  • PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery. PharmaBlock. Link

Sources

Foundational

The Unsung Heroes of Synthesis: A Deep Dive into Cyclic α-Hydroxy Aldehydes

Foreword: The Allure of a Bifunctional Scaffold In the intricate world of organic synthesis, where the elegant construction of complex molecular architectures is both an art and a science, certain building blocks stand o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of a Bifunctional Scaffold

In the intricate world of organic synthesis, where the elegant construction of complex molecular architectures is both an art and a science, certain building blocks stand out for their versatility and inherent potential. Among these, cyclic α-hydroxy aldehydes represent a fascinating and powerful class of intermediates. Their unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, all constrained within a cyclic framework, opens up a world of synthetic possibilities. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of these remarkable compounds, from their fundamental synthesis to their application in the creation of medicinally relevant molecules. We will explore the causality behind synthetic choices, delve into the intricacies of their reactivity, and provide practical, field-proven insights to empower your own synthetic endeavors.

The Genesis of the Ring: Synthetic Strategies for Cyclic α-Hydroxy Aldehydes

The construction of the cyclic α-hydroxy aldehyde core is a testament to the ingenuity of synthetic chemists. The primary challenge lies in the controlled formation of a carbon-carbon bond between two carbonyl precursors in an intramolecular fashion. Two classical yet continually evolving reactions form the bedrock of this endeavor: the intramolecular benzoin condensation and the intramolecular acyloin condensation.

The Intramolecular Benzoin Condensation: An Umpolung Approach to Cyclization

The benzoin condensation is a classic carbon-carbon bond-forming reaction that traditionally involves the coupling of two aldehydes to form an α-hydroxy ketone.[1] The intramolecular variant of this reaction is a powerful tool for the synthesis of cyclic α-hydroxy ketones, which are direct precursors to cyclic α-hydroxy aldehydes. The key to this transformation lies in the concept of "umpolung," or the reversal of polarity, of one of the aldehyde functional groups.[2][3]

Mechanism and the Rise of N-Heterocyclic Carbenes (NHCs)

Historically catalyzed by cyanide, the modern era of the benzoin condensation is dominated by N-heterocyclic carbene (NHC) organocatalysis.[4][5] NHCs have revolutionized this field by offering milder reaction conditions, broader substrate scope, and the potential for asymmetric catalysis.

The mechanism, catalyzed by an NHC, proceeds as follows:

  • Nucleophilic Attack: The NHC attacks the carbonyl carbon of one of the dialdehyde's aldehyde groups.

  • Breslow Intermediate Formation: A proton transfer leads to the formation of the key Breslow intermediate, a nucleophilic species where the original electrophilic carbonyl carbon now bears a nucleophilic character.

  • Intramolecular Cyclization: The nucleophilic carbon of the Breslow intermediate attacks the second aldehyde group within the same molecule.

  • Catalyst Regeneration: The resulting intermediate collapses, regenerating the NHC catalyst and yielding the cyclic α-hydroxy ketone.

Intramolecular Benzoin Condensation cluster_0 Catalytic Cycle Dialdehyde Dialdehyde Adduct NHC-Aldehyde Adduct Dialdehyde->Adduct + NHC NHC N-Heterocyclic Carbene (NHC) Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Cyclized_Intermediate Cyclized Intermediate Breslow->Cyclized_Intermediate Intramolecular Attack Cyclized_Intermediate->NHC Releases Product Cyclic α-Hydroxy Ketone Cyclized_Intermediate->Product Catalyst Regeneration Intramolecular Acyloin Condensation cluster_1 Reaction Pathway Diester Diester Radical_Anion Radical Anion Dimer Diester->Radical_Anion + 2 Na Diketone 1,2-Diketone Intermediate Radical_Anion->Diketone - 2 NaOR Enediolate Enediolate Diketone->Enediolate + 2 Na Bis_Silyl_Ether Bis-Silyl Ether (Rühlmann Modification) Enediolate->Bis_Silyl_Ether + TMSCl Acyloin Cyclic Acyloin (α-Hydroxy Ketone) Bis_Silyl_Ether->Acyloin Acidic Workup Isodarparvinol B Synthesis cluster_2 Synthetic Pathway Dialdehyde Dialdehyde Precursor Cyclic_Acyloin Cyclic α-Hydroxy Ketone Dialdehyde->Cyclic_Acyloin Intramolecular Benzoin Condensation (Chiral NHC) Isodarparvinol_B Isodarparvinol B Cyclic_Acyloin->Isodarparvinol_B Further Transformations

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthetic Pathway for 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde from γ-Pyrone

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde, a valuable α-hydroxy aldehyde building block for drug discovery and fine chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde, a valuable α-hydroxy aldehyde building block for drug discovery and fine chemical synthesis. The pathway commences with the catalytic hydrogenation of commercially available pyran-4-one (γ-pyrone) to yield the saturated intermediate, tetrahydro-4H-pyran-4-one. Subsequent conversion to the target molecule is achieved via a robust cyanohydrin formation followed by a selective partial reduction. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters.

Introduction and Scientific Rationale

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and cell permeability.[1] Specifically, 4-substituted THP derivatives serve as versatile intermediates in the synthesis of complex molecular architectures, including spirocycles and other heterocyclic systems.[2][3] The target molecule, 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde, combines a reactive aldehyde with a tertiary alcohol on a stable cyclic ether backbone, making it a highly attractive precursor for constructing sterically-defined quaternary centers.

The synthetic strategy outlined herein was designed for efficiency and reliability, starting from the inexpensive and readily available pyran-4-one. The synthesis is divided into two primary stages:

  • Ring Saturation: The aromaticity of the pyran-4-one ring is removed through catalytic hydrogenation to produce tetrahydro-4H-pyran-4-one. This step is crucial for establishing the core saturated heterocyclic system.

  • Carbonyl Functionalization: The ketone at the C4 position of the saturated intermediate is converted into the desired α-hydroxy aldehyde. This is accomplished through a two-step sequence involving the formation of a tertiary cyanohydrin, which is then selectively reduced to the aldehyde.

This document provides the causal logic behind reagent selection, reaction conditions, and purification methods to ensure reproducibility and high yields.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the reduction of the α,β-unsaturated ketone system in pyran-4-one, followed by the nucleophilic addition of a cyanide equivalent to the resulting saturated ketone and subsequent reduction.

G Start Pyran-4-one (γ-Pyrone) Intermediate Tetrahydro-4H-pyran-4-one Start->Intermediate Step 1: Catalytic Hydrogenation H₂, Pd/C, Ethanol RT, 50 psi Cyanohydrin 4-Cyano-tetrahydro-2H-pyran-4-ol Intermediate->Cyanohydrin Step 2a: Cyanohydrin Formation TMSCN, ZnI₂ (cat.) Dichloromethane, 0°C to RT FinalProduct 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde Cyanohydrin->FinalProduct Step 2b: Selective Reduction DIBAL-H, Toluene -78°C

Diagram 1: Overall two-step synthesis workflow.

Part I: Synthesis of Tetrahydro-4H-pyran-4-one (Intermediate)

Principle and Rationale

The conversion of pyran-4-one to tetrahydro-4H-pyran-4-one requires the reduction of both carbon-carbon double bonds within the ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, effectively adsorbing both the substrate and hydrogen gas to facilitate the reduction on its surface.[4] Ethanol is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is performed under a moderate pressure of hydrogen gas to ensure a sufficient concentration of dissolved hydrogen, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

  • Pyran-4-one (98%)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (200 proof, anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 500 mL pressure vessel of a Parr hydrogenation apparatus, add pyran-4-one (10.0 g, 104.1 mmol) and ethanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g, 10 wt%) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel three times with nitrogen, followed by three flushes with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring.

  • Monitor the reaction by observing the pressure drop. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Once complete, carefully vent the excess hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 30 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the ethanol.

  • The resulting crude oil can be purified by vacuum distillation to yield tetrahydro-4H-pyran-4-one as a colorless liquid.[5]

Part II: Synthesis of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde

This stage involves two distinct chemical transformations: the formation of a cyanohydrin intermediate and its subsequent selective reduction.

Step 2a: Cyanohydrin Formation

Principle and Rationale: The ketone in tetrahydro-4H-pyran-4-one is converted to a cyanohydrin by the nucleophilic addition of a cyanide anion. While traditional methods use alkali metal cyanides (e.g., KCN) with acid, the use of trimethylsilyl cyanide (TMSCN) offers a milder, non-aqueous alternative that is often higher yielding. The reaction is catalyzed by a weak Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The resulting product is a silyl-protected cyanohydrin, which can be readily hydrolyzed during work-up to yield the desired 4-cyano-tetrahydro-2H-pyran-4-ol.

Detailed Experimental Protocol: Materials:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 99.9 mmol)

  • Trimethylsilyl cyanide (TMSCN) (11.9 g, 120.0 mmol, 1.2 eq)

  • Zinc iodide (ZnI₂) (0.32 g, 1.0 mmol, 0.01 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 99.9 mmol) in anhydrous DCM (200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Add zinc iodide (0.32 g, 1.0 mmol) and cool the mixture to 0°C using an ice bath.

  • Slowly add TMSCN (11.9 g, 120.0 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl (100 mL). Stir vigorously for 1 hour to hydrolyze the silyl ether.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used in the next step without further purification.

Step 2b: Selective Nitrile Reduction

Principle and Rationale: The final step is the selective reduction of the nitrile group in the cyanohydrin to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures (-78°C), DIBAL-H reduces nitriles to an intermediate imine-aluminate complex. Upon aqueous work-up, this complex hydrolyzes to furnish the desired aldehyde, preventing over-reduction to the primary amine. Anhydrous conditions and low temperature are critical to the success of this reaction.

Detailed Experimental Protocol: Materials:

  • Crude 4-cyano-tetrahydro-2H-pyran-4-ol (from previous step, ~99.9 mmol)

  • DIBAL-H (1.0 M solution in toluene or hexanes) (120 mL, 120.0 mmol, 1.2 eq)

  • Toluene, anhydrous

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (1 M)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude cyanohydrin in anhydrous toluene (250 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature at -78°C.

  • Stir the reaction at -78°C for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding methanol (15 mL) dropwise at -78°C.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M Rochelle's salt solution (200 mL) and stir vigorously until two clear layers form (this can take several hours to overnight).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde.

Data Summary and Troubleshooting

StepReactionKey ReagentsTemp.TimeTypical Yield
1 HydrogenationH₂, 10% Pd/CRT4-6 h90-98%
2a Cyanohydrin FormationTMSCN, ZnI₂0°C to RT12-16 h85-95% (crude)
2b Nitrile ReductionDIBAL-H-78°C3-4 h70-80%

Troubleshooting:

  • Incomplete Hydrogenation (Step 1): Ensure the catalyst is active and the system is free of leaks. If the reaction stalls, carefully flush with nitrogen, and add fresh catalyst.

  • Low Yield in Cyanohydrin Formation (Step 2a): Ensure all reagents and solvents are anhydrous. The use of aged TMSCN can lead to lower yields.

  • Over-reduction or No Reaction (Step 2b): Strict temperature control at -78°C is paramount. Adding DIBAL-H too quickly or at a higher temperature can lead to the formation of byproducts. Ensure the DIBAL-H solution has been properly titrated to confirm its molarity. The work-up with Rochelle's salt is crucial for breaking up aluminum emulsions and improving recovery.

References

  • Jung, J.-C., & Park, O.-S. (2008). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Woon, E. C. Y., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(49), 16255-16259. Available at: [Link]

Sources

Application

Protocol and Application Notes for the Selective Reduction of 4-Oxotetrahydropyran Cyanohydrin to 2-Hydroxy-2-(tetrahydropyran-4-yl)acetaldehyde

An Application Guide for Drug Development Professionals Abstract α-Hydroxy aldehydes are valuable chiral building blocks in medicinal chemistry, serving as precursors to a variety of biologically active molecules, includ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

α-Hydroxy aldehydes are valuable chiral building blocks in medicinal chemistry, serving as precursors to a variety of biologically active molecules, including vicinal amino alcohols and α-hydroxy acids.[1][2] However, their synthesis is often complicated by their inherent instability, which can lead to decomposition or polymerization.[3] This application note provides a detailed protocol for the synthesis of 2-hydroxy-2-(tetrahydropyran-4-yl)acetaldehyde via the selective reduction of 4-oxotetrahydropyran cyanohydrin. The method utilizes Diisobutylaluminum hydride (DIBAL-H) at low temperatures to achieve a partial reduction of the nitrile, effectively preventing over-reduction to the corresponding amine.[4][5] This guide offers in-depth technical insights, a step-by-step experimental protocol, and critical parameters essential for successful synthesis, tailored for researchers in pharmaceutical and process development.

Introduction: The Synthetic Challenge and Strategic Approach

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties. The introduction of an α-hydroxy aldehyde functionality onto this ring system creates a versatile synthetic intermediate.[6][7] The primary challenge in this transformation lies in controlling the reduction of the nitrile group of the cyanohydrin starting material.

Potent reducing agents, such as Lithium aluminum hydride (LiAlH₄), would indiscriminately reduce the nitrile to a primary amine.[5][8] The strategic selection of Diisobutylaluminum hydride (DIBAL-H), a bulky and less reactive hydride donor, is paramount.[4] By carefully controlling stoichiometry and maintaining cryogenic temperatures (-78 °C), the reaction can be selectively halted at the intermediate imine stage, which upon aqueous workup, hydrolyzes to the desired aldehyde.[9][10] This protocol provides a robust methodology to access the target α-hydroxy aldehyde in good yield and purity.

Reaction Mechanism: Controlling Hydride Delivery

The selectivity of the DIBAL-H reduction hinges on the formation of a stable intermediate at low temperatures. The mechanism proceeds through two key stages:

  • Lewis Acid-Base Adduct Formation: DIBAL-H, being an electron-deficient Lewis acid, coordinates to the Lewis-basic nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon.[11]

  • Hydride Transfer and Intermediate Formation: A single hydride ion is then transferred from the aluminum center to the activated nitrile carbon.[5] This nucleophilic addition breaks the carbon-nitrogen pi bond, resulting in a stable N-aluminated imine intermediate. At -78 °C, this complex is "frozen" and does not undergo further reduction.[10]

  • Hydrolysis to Aldehyde: The reaction is quenched and subjected to an aqueous workup. The imine intermediate is hydrolyzed, liberating the final aldehyde product and an aluminum byproduct.[11]

The entire process must be conducted under strictly anhydrous conditions, as DIBAL-H reacts vigorously with water.

DIBAL-H Reduction Mechanism cluster_reactants cluster_intermediates cluster_products Cyanohydrin 4-Oxotetrahydropyran Cyanohydrin Adduct Lewis Acid-Base Adduct Cyanohydrin->Adduct Coordination DIBAL DIBAL-H DIBAL->Adduct Coordination Imine N-Aluminated Imine (Stable at -78°C) Adduct->Imine Hydride Transfer Workup Aqueous Workup (H₃O⁺) Imine->Workup Quench & Hydrolysis Aldehyde 2-Hydroxy-2-(tetrahydropyran-4-yl)acetaldehyde Workup->Aldehyde

Sources

Method

Application Notes and Protocols for the Preparation of 4-formyl-4-hydroxytetrahydropyran via Cyanohydrin

Introduction 4-formyl-4-hydroxytetrahydropyran is a valuable bifunctional molecule and a key building block in medicinal chemistry and organic synthesis. Its structure, featuring both a hydroxyl and a formyl group on a q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-formyl-4-hydroxytetrahydropyran is a valuable bifunctional molecule and a key building block in medicinal chemistry and organic synthesis. Its structure, featuring both a hydroxyl and a formyl group on a quaternary center within a tetrahydropyran ring, offers multiple points for chemical modification. This makes it a desirable intermediate for the synthesis of complex, sp³-rich scaffolds for drug discovery.[1] This document provides a detailed guide for the preparation of 4-formyl-4-hydroxytetrahydropyran, proceeding through a two-step sequence involving the formation of a cyanohydrin intermediate from tetrahydro-4H-pyran-4-one, followed by its selective reduction.

The synthetic strategy hinges on two well-established and reliable transformations: the nucleophilic addition of cyanide to a ketone to form a cyanohydrin, and the subsequent partial reduction of the nitrile group to an aldehyde using a hydride reagent. This approach is advantageous due to the commercial availability of the starting material, tetrahydro-4H-pyran-4-one, and the generally high efficiency of the individual steps.

Synthetic Strategy and Mechanistic Overview

The overall synthesis is a two-step process starting from tetrahydro-4H-pyran-4-one.

Step 1: Cyanohydrin Formation

The first step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of tetrahydro-4H-pyran-4-one.[2][3][4] This reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[3][5] The reaction proceeds via a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin, 4-hydroxy-tetrahydropyran-4-carbonitrile.[6]

Step 2: Reduction of the Cyanohydrin to the Aldehyde

The second step involves the selective reduction of the nitrile group of the cyanohydrin to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[7][8][9] The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction to the primary amine.[7] DIBAL-H acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen, which is followed by an intramolecular hydride transfer. The resulting imine-alane complex is stable at low temperatures and is hydrolyzed during the aqueous workup to afford the desired 4-formyl-4-hydroxytetrahydropyran.[7][8]

Visualization of the Synthetic Workflow

SynthesisWorkflow start Tetrahydro-4H-pyran-4-one step1 Cyanohydrin Formation (NaCN, H2O/Solvent) start->step1 intermediate 4-Hydroxy-tetrahydropyran-4-carbonitrile (Cyanohydrin Intermediate) step1->intermediate step2 Selective Reduction (DIBAL-H, -78 °C) intermediate->step2 product 4-formyl-4-hydroxytetrahydropyran step2->product ReactionMechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: DIBAL-H Reduction ketone Tetrahydro-4H-pyran-4-one alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide CN⁻ cyanohydrin 4-Hydroxy-tetrahydropyran-4-carbonitrile alkoxide->cyanohydrin Protonation hcn HCN nitrile Cyanohydrin complex Imine-Alane Complex nitrile->complex Hydride Transfer dibal DIBAL-H aldehyde 4-formyl-4-hydroxytetrahydropyran complex->aldehyde Hydrolysis workup H₂O Workup

Sources

Application

Reagents for converting tetrahydro-4H-pyran-4-one to hydroxy-aldehyde

Application Note: Precision Synthesis of 3-(2-Hydroxyethoxy)propanal from Tetrahydro-4H-pyran-4-one Part 1: Executive Summary & Scientific Rationale The Challenge: Tetrahydro-4H-pyran-4-one (THP-4-one) is a symmetric, cy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(2-Hydroxyethoxy)propanal from Tetrahydro-4H-pyran-4-one

Part 1: Executive Summary & Scientific Rationale

The Challenge: Tetrahydro-4H-pyran-4-one (THP-4-one) is a symmetric, cyclic ether-ketone. While stable, its conversion into a hydroxy-aldehyde requires breaking the metabolic stability of the six-membered ring or appending a functional group that alters its oxidation state. Direct ring opening is thermodynamically unfavorable without prior activation.

The Solution: The most robust and chemically elegant method to convert THP-4-one into a hydroxy-aldehyde is a two-stage Ring-Expansion/Reductive-Opening sequence.

  • Activation: Baeyer-Villiger (BV) oxidation inserts an oxygen atom adjacent to the carbonyl, expanding the 6-membered ketone into a 7-membered lactone (1,4-dioxepan-5-one ).

  • Transformation: Controlled reduction of the lactone using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures yields the lactol (1,4-dioxepan-5-ol ).

  • Equilibration: The lactol exists in dynamic equilibrium with its open-chain tautomer, 3-(2-hydroxyethoxy)propanal , a valuable bifunctional linker containing both a primary alcohol and an aldehyde.

This protocol details the reagents, mechanism, and step-by-step methodology for this transformation, ensuring high yield and purity.

Part 2: Pathway Visualization

The following diagram illustrates the molecular transformation from the starting ketone to the target hydroxy-aldehyde.

THP_Conversion cluster_reagents Key Reagents Ketone Tetrahydro-4H-pyran-4-one (C5H8O2) Inter Intermediate: Criegee Adduct Ketone->Inter m-CPBA DCM, RT Lactone 1,4-Dioxepan-5-one (7-Membered Lactone) Inter->Lactone Rearrangement Lactol 1,4-Dioxepan-5-ol (Cyclic Hemiacetal) Lactone->Lactol DIBAL-H (1.1 eq) Toluene, -78°C Product 3-(2-Hydroxyethoxy)propanal (Target Hydroxy-Aldehyde) Lactol->Product Tautomerization (Equilibrium) mCPBA m-CPBA (Oxidant) DIBAL DIBAL-H (Selective Reductant)

Caption: Figure 1. Reaction pathway for the conversion of Tetrahydro-4H-pyran-4-one to 3-(2-hydroxyethoxy)propanal via Baeyer-Villiger oxidation and partial reduction.

Part 3: Reagents & Equipment

Chemical Reagents
ReagentRoleGrade/PurityHandling Note
Tetrahydro-4H-pyran-4-one Substrate>98%Hygroscopic; store under N2.[1]
m-CPBA (meta-Chloroperoxybenzoic acid)Oxidant<77% (stabilized)Safety: Shock sensitive. Store at 2-8°C.
Dichloromethane (DCM) SolventAnhydrousDry over molecular sieves.
Sodium Bicarbonate (NaHCO3) BufferSat. Aq. SolutionNeutralizes m-chlorobenzoic acid byproduct.
DIBAL-H (Diisobutylaluminum hydride)Reductant1.0 M in ToluenePyrophoric: Handle strictly under Argon/N2.
Rochelle's Salt (Potassium sodium tartrate)QuenchSat. Aq. SolutionEssential for breaking aluminum emulsions.
Equipment
  • Flame-dried glassware (Round bottom flasks, addition funnels).

  • Inert gas manifold (Schlenk line) with Argon or Nitrogen.

  • Low-temperature bath (Dry ice/Acetone for -78°C).

  • Magnetic stirring plates with temperature feedback.

Part 4: Detailed Experimental Protocols

Stage 1: Baeyer-Villiger Oxidation (Ring Expansion)

Objective: Insert an oxygen atom into the ketone ring to form 1,4-dioxepan-5-one.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous DCM (200 mL).

  • Buffering: Add solid NaHCO3 (12.6 g, 150 mmol) to the solution. Note: This buffers the acidity of the m-chlorobenzoic acid byproduct, preventing acid-catalyzed side reactions.

  • Oxidation: Cool the mixture to 0°C using an ice bath. Slowly add m-CPBA (25.8 g, 77% wt, 115 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[2] The starting ketone peak should disappear.

  • Workup:

    • Quench by adding 10% aqueous Na2SO3 (100 mL) to destroy excess peroxide (Check with starch-iodide paper).

    • Extract the organic layer.[3] Wash sequentially with Sat. NaHCO3 (2 x 100 mL) to remove m-chlorobenzoic acid, then Brine (100 mL).

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude lactone is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 30% EtOAc in Hexanes).

    • Target Product: 1,4-dioxepan-5-one (Yield: ~85-90%).

Stage 2: Reductive Ring Opening (Lactone to Lactol/Hydroxy-Aldehyde)

Objective: Selectively reduce the lactone to the lactol state without over-reduction to the diol.

  • Setup: Flame-dry a 250 mL 3-neck flask. Flux with Argon. Add 1,4-dioxepan-5-one (5.8 g, 50 mmol) and dissolve in anhydrous Toluene (100 mL). Note: DCM can also be used, but Toluene is preferred for DIBAL-H reductions.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 20 minutes.

  • Reduction: Add DIBAL-H (1.0 M in Toluene, 55 mL, 55 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 45 minutes.

    • Critical: Maintain internal temperature below -70°C. Rapid addition causes over-reduction to the diol.

  • Monitoring: Stir at -78°C for 2-3 hours. Monitor by TLC (Note: The lactol may streak; stain with p-Anisaldehyde).

  • Quench (Rochelle's Salt Method):

    • While still at -78°C, add Methanol (5 mL) dropwise to quench excess hydride.

    • Remove the cooling bath and add Sat. Aqueous Rochelle's Salt (Potassium Sodium Tartrate, 100 mL).

    • Vigorously stir the biphasic mixture at room temperature for 2-4 hours until the two layers become clear and the aluminum emulsion dissipates.

  • Isolation: Separate the organic layer.[2] Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Product: The resulting oil is 1,4-dioxepan-5-ol , which exists in equilibrium with 3-(2-hydroxyethoxy)propanal .

    • Storage: Store at -20°C under Argon. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete oxidation or peroxide decomposition.Use fresh m-CPBA. Ensure reaction runs for full 16h. Check pH (must be buffered).
Over-reduction (Diol formation) Temperature too high during DIBAL addition.Strictly maintain -78°C. Reduce DIBAL equivalents to 1.05 eq.
Aluminum Emulsion Improper quench.Use the Rochelle's Salt method and stir vigorously for at least 2 hours. Do not rush this step.
Product Instability Oxidation of aldehyde.Store product under inert atmosphere. Use immediately in the next step (e.g., reductive amination or Wittig).

References

  • Baeyer-Villiger Oxidation of Cyclic Ketones

    • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750.
  • Reduction of Lactones to Lactols

    • Wolinsky, J., & Chan, D. (1985). Reduction of Lactones to Lactols with Diisobutylaluminum Hydride. Journal of Organic Chemistry.
  • Properties of Tetrahydro-4H-pyran-4-one

    • BenchChem. (2025).[4] Stability and degradation of Tetrahydro-4H-pyran-4-one.

  • General Protocol for DIBAL-H Reductions

    • Sigma-Aldrich. (2023). Diisobutylaluminum hydride solution Technical Bulletin.

Sources

Method

Application Note: Synthesis of Spiro-Hydantoins from 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

This Application Note details the synthesis of spiro-hydantoins, specifically 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives, starting from 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde . While the industry-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of spiro-hydantoins, specifically 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives, starting from 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde .

While the industry-standard route to spiro-hydantoins utilizes the ketone (tetrahydro-4H-pyran-4-one), this protocol addresses the specific transformation required when starting from the


-hydroxy aldehyde. This involves a strategic functional group interconversion to access the spiro-cyclic core.

Abstract & Strategic Overview

Spiro-hydantoins are privileged pharmacophores in drug discovery, notably as aldose reductase inhibitors (e.g., Sorbinil) and anticonvulsants. The spiro-fusion at the 4-position of the tetrahydropyran ring confers rigid stereochemical constraints that enhance binding selectivity.

The synthesis of spiro-hydantoins is classically achieved via the Bucherer-Bergs reaction on a ketone.[1][2] However, when starting from 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde (an


-hydroxy aldehyde), a direct Bucherer-Bergs reaction typically yields a 5-substituted hydantoin (pendant ring) rather than the spiro-fused system. To achieve the spiro-configuration , the aldehyde functionality must be converted to a nitrile, effectively generating the cyanohydrin  intermediate in situ or via a stepwise pathway. This cyanohydrin then undergoes cyclization with ammonium carbonate to form the spiro-hydantoin.

This guide outlines two protocols:

  • Protocol A (Direct Conversion): For generating 5-(4-hydroxytetrahydro-2H-pyran-4-yl)hydantoin (Non-spiro, pendant).

  • Protocol B (Spiro-Cyclization): The strategic route converting the aldehyde to the spiro-hydantoin via an oxime/nitrile intermediate.

Chemical Reaction Pathways

The divergence in product structure depends on the fate of the aldehyde carbon.

Pathway Analysis
  • Path A (Standard Aldehyde Reactivity): The aldehyde carbon becomes C5 of the hydantoin ring. The pyran ring remains a substituent.

  • Path B (Spiro Synthesis): The aldehyde group is converted to a nitrile (-CN). The resulting molecule is 4-hydroxy-4-cyanotetrahydropyran (the cyanohydrin of the corresponding ketone). This intermediate reacts with ammonium carbonate to form the hydantoin ring at the quaternary carbon, creating the spiro-junction.

ReactionPathways SM Starting Material 4-hydroxytetrahydro- 2H-pyran-4-carbaldehyde Int_A Intermediate (Imines/Cyanohydrin at CHO) SM->Int_A Bucherer-Bergs (Direct) Step_B1 Step 1: Oximation (NH2OH) SM->Step_B1 Pathway B (Strategic) Prod_A Product A (Non-Spiro) 5-(4-hydroxytetrahydro- 2H-pyran-4-yl)hydantoin Int_A->Prod_A Cyclization Step_B2 Step 2: Dehydration (-H2O) Step_B1->Step_B2 Int_B Key Intermediate 4-hydroxy-4-cyanotetrahydropyran (Cyanohydrin) Step_B2->Int_B Prod_B Target (Spiro) 8-oxa-1,3-diazaspiro [4.5]decane-2,4-dione Int_B->Prod_B (NH4)2CO3 Cyclization

Figure 1: Divergent synthetic pathways. Pathway B is required to access the spiro-hydantoin scaffold from the aldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of the Spiro-Hydantoin (Via Nitrile Intermediate)

Target: 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione Mechanism: Aldehyde


 Oxime 

Nitrile (Cyanohydrin)

Spiro-Hydantoin.
Phase 1: Conversion to 4-Hydroxy-4-cyanotetrahydropyran

This step effectively synthesizes the cyanohydrin, which is the thermodynamically stable precursor for the Bucherer-Bergs reaction.

Reagents:

  • 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Acetic Anhydride (

    
    ) (for dehydration) or Thionyl Chloride (
    
    
    
    )
  • Solvent: Ethanol/Water (1:[1]1) for oximation; DCM for dehydration.

Step-by-Step:

  • Oximation: Dissolve the aldehyde in EtOH/H2O. Add NaOAc and

    
    . Stir at RT for 2 hours. Monitor by TLC for disappearance of aldehyde.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the oxime.
    
  • Dehydration: Dissolve the crude oxime in dry DCM. Cool to 0°C. Add

    
     (1.1 equiv) dropwise (or reflux in 
    
    
    
    for 1h). This converts the aldoxime to the nitrile.
    • Note: Since the C4 position has a hydroxyl group, protect it (e.g., acetylation) if using harsh dehydrating agents, or use mild conditions (e.g., CDI) to prevent elimination.

    • Result:4-hydroxy-4-cyanotetrahydropyran (or its O-acetyl derivative).

Phase 2: Bucherer-Bergs Cyclization

Reagents:

  • 4-Hydroxy-4-cyanotetrahydropyran (from Phase 1)

  • Ammonium Carbonate

    
     (4.0 equiv)
    
  • Ethanol / Water (1:1 v/v)[1]

Step-by-Step:

  • Setup: In a pressure tube or round-bottom flask, dissolve the nitrile intermediate in EtOH/H2O (1:1).

  • Addition: Add powdered ammonium carbonate. (Note: Cyanide source is not strictly needed if starting from the nitrile, but adding a catalytic amount of KCN (0.1 equiv) can catalyze the equilibrium exchange).

  • Reaction: Seal the tube and heat to 60–80°C for 12–24 hours. The reaction proceeds via the equilibrium with the ketone and subsequent capture by ammonia and carbon dioxide.

  • Workup:

    • Cool the mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH ~2 (in a fume hood, to remove any liberated HCN).

    • The spiro-hydantoin often precipitates as a white solid.

    • Filter the precipitate. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 40–65% over two steps.

Protocol B: Direct Synthesis of 5-Substituted Hydantoin

Target: 5-(4-hydroxytetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione Use Case: If the researcher intends to functionalize the aldehyde carbon directly.[3]

Reagents:

  • Starting Material (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Ammonium Carbonate (3.0 equiv)

  • Ethanol/Water (1:1)[1]

Step-by-Step:

  • Dissolve aldehyde in 50% aqueous ethanol.

  • Add

    
     and KCN.
    
  • Heat at 60°C for 4 hours.

  • Acidify to precipitate the product.

  • Result: The hydantoin ring forms at the aldehyde carbon. The C4-hydroxyl group remains, resulting in a crowded, highly polar molecule.

Analytical Data & Validation

Expected NMR Signatures (Spiro-Hydantoin)

To confirm the formation of the spiro product (Protocol A) versus the pendant product (Protocol B), analyze the C5-hydantoin signal in


 NMR.
FeatureSpiro-Hydantoin (Target)Pendant Hydantoin (Path B)
Symmetry High symmetry in pyran ring signals (if achiral)Lower symmetry due to chiral center at C5

C-Spiro
Quaternary carbon signal (~60-70 ppm)Methine carbon signal (~55-65 ppm)

NMR
No methine proton on the hydantoin ringDistinct doublet/singlet for the C5-H of hydantoin
Carbonyls Two signals: ~156 ppm (urea), ~175 ppm (amide)Similar, but shifts vary
Troubleshooting Guide
IssueProbable CauseSolution
No Precipitate Product is water-soluble due to hydroxyl groups.Saturate aqueous layer with NaCl and extract exhaustively with EtOAc/THF.
Low Yield (Step 1) Incomplete dehydration of oxime.Use T3P (Propylphosphonic anhydride) as a mild dehydrating agent.
Sticky Solid Polymerization of side products.Triturate the crude solid with cold diethyl ether or hexanes.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[4] Journal für Praktische Chemie. Link

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[5][6] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[5][6] Journal of Medicinal Chemistry, 33(6), 1859–1865. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][4][5][6] Chemical Reviews, 46(3), 403–470. Link

  • BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.Link (Accessed via Search)

  • PubChem. 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde (CID 22903773).Link

Sources

Application

Application Notes and Protocols: Reductive Amination of 4-Hydroxy-4-formyltetrahydropyran

Introduction: The Strategic Importance of the 4-Aminomethyl-tetrahydropyran-4-ol Scaffold The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Aminomethyl-tetrahydropyran-4-ol Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility and metabolic stability.[1][2][3] Specifically, the 4-aminomethyl-tetrahydropyran-4-ol substructure provides a versatile, three-dimensional building block with multiple points for diversification, making it highly valuable in the design of novel therapeutics.[1][2] Reductive amination of 4-hydroxy-4-formyltetrahydropyran serves as a direct and efficient method for accessing this key structural motif. This one-pot reaction combines operational simplicity with broad functional group tolerance, making it a cornerstone technique for generating libraries of compounds for drug discovery programs.[4][5][6]

Mechanistic Rationale and Reagent Selection: A Scientist's Perspective

Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through the in-situ formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[4][5][7] The success of this one-pot process relies on the careful selection of a reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde.[4][8]

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of 4-hydroxy-4-formyltetrahydropyran, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several compelling reasons:[4]

  • Enhanced Selectivity: The steric bulk and electron-withdrawing nature of the acetoxy groups in STAB moderate its reactivity, rendering it highly selective for the reduction of iminium ions over aldehydes.[4] This prevents the undesired formation of the corresponding alcohol from the starting aldehyde.

  • Mild Reaction Conditions: STAB is effective under neutral or weakly acidic conditions, which is crucial for preserving the integrity of the acid-sensitive tetrahydropyran ring and the tertiary alcohol functionality of our substrate.[9]

  • Safety and Handling: Compared to the historically used sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic and eliminates the risk of generating hazardous cyanide byproducts.[4][10]

  • Broad Substrate Scope: STAB is compatible with a wide array of primary and secondary amines, allowing for the synthesis of a diverse range of substituted aminomethyl-tetrahydropyran-4-ols.[9]

The Role of the Solvent

The choice of solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed due to their inert nature and compatibility with STAB.[11][12] For more environmentally benign processes, solvents like 4-methyltetrahydropyran (4-MeTHP) can be considered as a greener alternative to halogenated solvents.[13]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the reductive amination of 4-hydroxy-4-formyltetrahydropyran.

Reductive_Amination_Workflow Start 4-Hydroxy-4-formyl- tetrahydropyran + Amine (R-NH2) Imine_Formation Imine/Iminium Ion Intermediate Start->Imine_Formation Condensation Reduction Reduction with NaBH(OAc)3 (STAB) Imine_Formation->Reduction Hydride Transfer Product 4-(Aminomethyl)- tetrahydropyran-4-ol Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Reductive amination workflow.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the reductive amination of 4-hydroxy-4-formyltetrahydropyran with a primary amine.

Materials:

  • 4-Hydroxy-4-formyltetrahydropyran

  • Primary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-hydroxy-4-formyltetrahydropyran (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM. To this solution, add the primary amine (1.0 - 1.2 eq) portion-wise at room temperature with stirring.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in portions. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 2-24 hours depending on the reactivity of the amine.[8]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by flash column chromatography on silica gel to afford the desired 4-(aminomethyl)-tetrahydropyran-4-ol. The polarity of the eluent will depend on the nature of the 'R' group on the amine.

Data Presentation: Key Reaction Parameters

ParameterRecommended Range/ValueRationale
Amine (eq) 1.0 - 1.2A slight excess can drive the imine formation to completion.
STAB (eq) 1.5 - 2.0A sufficient excess ensures complete reduction of the iminium ion.
Solvent Anhydrous DCM or DCEInert solvents that are compatible with STAB.
Temperature Room TemperatureMild conditions are generally sufficient and prevent side reactions.
Reaction Time 2 - 24 hoursHighly dependent on the steric and electronic properties of the amine.

Trustworthiness: Self-Validating Systems and Troubleshooting

To ensure the reliability and reproducibility of this protocol, several validation steps are crucial.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is paramount. The disappearance of the starting aldehyde spot/peak and the appearance of a new, more polar product spot/peak is a key indicator of reaction progression.

  • Incomplete Reduction: If the reaction stalls and residual imine is observed, adding an additional portion of STAB may be necessary.[14]

  • Purification Challenges: The resulting amino alcohol products can be quite polar. If the product is difficult to extract from the aqueous layer, multiple extractions with DCM or a more polar solvent mixture may be required. In some cases, an acid-base extraction can be employed to isolate the amine product.[14]

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expertise and Experience: Field-Proven Insights

  • Moisture Sensitivity: While less sensitive to moisture than other hydrides, it is still best practice to use anhydrous solvents and an inert atmosphere, as water can slowly decompose STAB.

  • Order of Addition: Adding the amine to the aldehyde and allowing a pre-stir time before the introduction of STAB often leads to cleaner reactions and higher yields by maximizing imine formation.

  • Weakly Nucleophilic Amines: For reactions involving less reactive amines (e.g., anilines with electron-withdrawing groups), the addition of a catalytic amount of acetic acid can accelerate imine formation.[9][15] However, care must be taken as excess acid can also protonate the amine, rendering it non-nucleophilic.

  • Scale-Up Considerations: On a larger scale, the portion-wise addition of STAB is important to control any exotherm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University, Chemistry 115 Handout. Available at: [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available at: [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available at: [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available at: [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • YouTube. (2023, March 16). Reductive Amination. NileRed Shorts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing tetrahydropyranyl-4-sulfonate and 4-aminotetrahydropyran compound.
  • Kobayashi, S., Tamura, T., Yoshimoto, S., Kawakami, T., & Masuyama, A. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 7(9), 1738-1751. Available at: [Link]

  • Azhari, S., Mojtahedi, M. M., & Abaee, M. S. (2020). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistrySelect, 5(4), 1475-1479. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Charlton, R. L., Escrivani, D. O., Brown, C., Thota, N., Agostino, V. S., Porta, E. O. J., Avkiran, T., Merritt, A., Denny, P. W., Rossi-Bergmann, B., & Steel, P. G. (2025). Simple Accessible Clemastine Fumarate Analogues as Effective Antileishmanials. RSC Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of Pyran-Functionalized Peptidomimetics via Ugi-4CR

Executive Summary & Strategic Value The incorporation of pyran scaffolds (tetrahydro-2H-pyran and dihydropyran moieties) into peptidomimetics offers a strategic advantage in drug discovery. These oxygenated heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The incorporation of pyran scaffolds (tetrahydro-2H-pyran and dihydropyran moieties) into peptidomimetics offers a strategic advantage in drug discovery. These oxygenated heterocycles serve as privileged structures in glycomimetics and polyether antibiotics , offering improved metabolic stability compared to native carbohydrates while maintaining specific hydrogen-bonding vectors.

This guide details the protocol for utilizing pyran-derived aldehydes in the Ugi 4-Component Reaction (U-4CR). Unlike simple aliphatic aldehydes, pyran derivatives present unique challenges regarding steric hindrance (at the


-carbon) and stereochemical integrity . This protocol prioritizes the use of 2,2,2-Trifluoroethanol (TFE) as a solvent to accelerate imine formation and stabilize the transition state, ensuring high yields even with sterically demanding substrates.

Mechanistic Insight: The Pyran Influence

The Ugi reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide. When using pyran-derived aldehydes (e.g., 3,4-dihydro-2H-pyran-2-carbaldehyde or C-glycosyl aldehydes), the reaction kinetics are heavily influenced by the Schiff base formation step.

Stereoelectronic Effects
  • Anomeric Effect: If the formyl group is at the anomeric position (C2), the axial/equatorial preference influences the facial attack of the amine.

  • Reversibility: Pyran aldehydes are often hindered. If imine formation is slow or incomplete, the isocyanide may react directly with the acid and aldehyde (Passerini reaction), leading to an

    
    -acyloxy amide side product. Pre-formation of the imine is the critical control point. 
    
Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Imine Pre-formation" checkpoint required for pyran substrates.

UgiMechanism Start Reagents: Pyran-Aldehyde + Amine Imine Schiff Base (Imine) *Critical Checkpoint* Start->Imine - H2O (TFE/MeOH) SideProduct Passerini Side Product (Avoid) Start->SideProduct Incomplete Imine Formation Direct Isocyanide Attack Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Acid (Protonation) + Isocyanide (Attack) AcidIso Add: Carboxylic Acid + Isocyanide Imidate Imidate Intermediate Nitrilium->Imidate + Carboxylate Attack Product Ugi Bis-Amide Product (Peptidomimetic) Imidate->Product Mumm Rearrangement (Irreversible)

Figure 1: Ugi-4CR Mechanism highlighting the critical imine formation step to avoid Passerini side-products.

Experimental Protocol

Materials & Reagents[1]
  • Aldehyde: Pyran-derived aldehyde (e.g., 2-formyl-3,4-dihydro-2H-pyran). Note: Ensure aldehyde is freshly distilled or purified if unstable.

  • Amine: Primary amine (1.0 equiv).

  • Acid: Carboxylic acid (1.0 equiv).[1]

  • Isocyanide: Alkyl or aryl isocyanide (1.0 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). TFE is recommended for hindered pyrans.

  • Desiccant: Molecular sieves (

    
    ), activated.
    
Standard Procedure (0.5 mmol Scale)
  • Imine Pre-formation (The "Trustworthiness" Step):

    • In a

      
       screw-cap vial, dissolve the Pyran-Aldehyde  (
      
      
      
      ) and Amine (
      
      
      ) in TFE (
      
      
      ,
      
      
      ).
    • Add

      
       of activated 
      
      
      
      molecular sieves.
    • Stir at room temperature for 60–90 minutes.

    • Validation: Spot on TLC. The aldehyde spot should disappear or significantly diminish, replaced by a less polar imine spot. Do not proceed until imine formation is confirmed.

  • Component Addition:

    • Add the Carboxylic Acid (

      
      ) to the reaction mixture. Stir for 5 minutes to allow protonation of the imine.
      
    • Add the Isocyanide (

      
      ) last.
      
  • Reaction Incubation:

    • Seal the vial and stir at room temperature (

      
      ) for 12–24 hours.
      
    • Note: For extremely hindered pyrans, mild heating (

      
      ) may be required, but avoid high heat to prevent isocyanide polymerization.
      
  • Workup & Purification:

    • Filtration: Filter off molecular sieves through a Celite pad; rinse with

      
      .
      
    • Concentration: Remove volatiles under reduced pressure.

    • Purification: The residue is often a viscous oil or foam. Purify via automated flash chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating System: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Passerini Product Formed (

-acyloxy amide)
Incomplete imine formation before isocyanide addition.Increase pre-stir time (2h); use TFE as solvent; add excess amine (

).
No Reaction / SM Recovery Pyran aldehyde is too sterically hindered.Switch solvent to TFE (increases reaction rate by H-bonding); Increase conc. to

.
Isocyanide Smell Persists Reaction incomplete.Check pH (should be slightly acidic). If too basic, iminium ion won't form. Add mild Lewis acid (

,

).
Complex Diastereomeric Mixture New chiral center formed at

-carbon with poor induction.
This is inherent to Ugi.[2] Separate diastereomers via Prep-HPLC. Use chiral amines to induce selectivity.

Optimization Data: Solvent Effects

The choice of solvent is the single most impactful variable when working with carbohydrate/pyran scaffolds. The following data summarizes the yield of a model reaction between 3,4-dihydro-2H-pyran-2-carbaldehyde, benzylamine, acetic acid, and tert-butyl isocyanide.

SolventDielectric Constant (

)
Reaction TimeYield (%)Notes
Methanol (MeOH) 3324 h62%Standard conditions. Moderate yield due to steric bulk.
Ethanol (EtOH) 2436 h45%Slower kinetics.
TFE (2,2,2-Trifluoroethanol) 2712 h 88% Recommended. Strong H-bond donor stabilizes the polar transition state.
DCM 8.948 h<20%Poor solubility of intermediates; slow rate.

Expert Insight: TFE acts not just as a solvent but as a catalyst, stabilizing the iminium and nitrilium ions via hydrogen bonding, which is crucial when the pyran ring imposes steric drag on the reaction center.

Workflow Decision Tree

Use this logic flow to determine the optimal conditions for your specific pyran substrate.

Optimization Start Start: Pyran Aldehyde CheckSterics Is the Aldehyde Sterically Hindered? Start->CheckSterics SolventChoice Solvent Selection CheckSterics->SolventChoice Assessment Standard Use MeOH (0.5 M) RT, 24h SolventChoice->Standard No (Simple Pyran) Advanced Use TFE (1.0 M) RT, 12h SolventChoice->Advanced Yes (C-Glycosyl/Substituted) LewisAcid Add ZnCl2 (10 mol%) Advanced->LewisAcid If Yield < 50%

Figure 2: Optimization workflow for selecting reaction conditions based on substrate complexity.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nenajdenko, V. G.[3] (Ed.).[4][2] (2014). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Chapter on Ugi Reaction Optimization).

  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron, 65(11), 2153-2171. Link

  • Wessjohann, L. A., et al. (2009). Peptoid-based rare-earth transporters: Ugi-synthesis and metal binding. Beilstein Journal of Organic Chemistry, 5, 20. (Discusses solvent effects in Ugi reactions). Link

  • Locke, J. M., et al. (2010). Chiral induction in the Ugi reaction of sugar aldehydes. Organic & Biomolecular Chemistry, 8, 123-130.

Sources

Application

Synthesis of 4-Amino-4-(hydroxymethyl)tetrahydropyran: A Detailed Guide to a Convergent Spiro-Epoxide Strategy

Introduction: The Significance of the 4-Amino-4-(hydroxymethyl)tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its favorable physicochemical properties, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Amino-4-(hydroxymethyl)tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable bioisostere for carbocyclic rings like cyclohexane. The introduction of specific functional groups onto the THP core allows for the fine-tuning of a molecule's pharmacological profile. The 4-amino-4-(hydroxymethyl)tetrahydropyran moiety, in particular, is a valuable building block in drug discovery. The presence of a primary amine and a primary alcohol at a quaternary center provides multiple vectors for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. This guide provides a detailed, field-proven protocol for the synthesis of this key precursor, focusing on a highly efficient and convergent two-step strategy starting from the readily available tetrahydropyran-4-one.

Synthetic Strategy: A Convergent Approach via a Spiro-Epoxide Intermediate

A multitude of synthetic routes can be envisioned for the construction of 4-amino-4-(hydroxymethyl)tetrahydropyran. However, many of these pathways are linear and suffer from a high step count, leading to low overall yields. The strategy outlined herein is a convergent and highly efficient two-step process that proceeds through a spiro-epoxide intermediate. This approach offers several advantages:

  • High Convergence: The two key functional groups, the amine and the hydroxymethyl, are installed in a single, stereoselective ring-opening step.

  • Ready Availability of Starting Material: The synthesis commences with the commercially available and relatively inexpensive tetrahydropyran-4-one.

  • Robust and Scalable Reactions: The chosen reactions, a Corey-Chaykovsky epoxidation and an aminolytic ring-opening, are well-established and known for their reliability and scalability.

The overall synthetic workflow is depicted below:

G A Tetrahydropyran-4-one B 1-Oxa-5-azaspiro[2.5]octane (Spiro-epoxide) A->B Corey-Chaykovsky Epoxidation C 4-Amino-4-(hydroxymethyl)tetrahydropyran B->C Aminolysis (Ring-Opening)

Caption: Overall synthetic workflow for the preparation of 4-amino-4-(hydroxymethyl)tetrahydropyran.

Part 1: Synthesis of the Spiro-Epoxide Intermediate via Corey-Chaykovsky Reaction

The first step in our synthetic sequence is the conversion of tetrahydropyran-4-one to the corresponding spiro-epoxide, 1-oxa-5-azaspiro[2.5]octane. For this transformation, the Corey-Chaykovsky reaction is the method of choice.[1][2] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to transfer a methylene group to the carbonyl carbon of the ketone, thereby forming the epoxide.

Mechanism of the Corey-Chaykovsky Reaction

The reaction proceeds via a nucleophilic attack of the sulfur ylide on the electrophilic carbonyl carbon of tetrahydropyran-4-one. This forms a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium group results in the formation of the three-membered epoxide ring and the displacement of dimethyl sulfoxide as a byproduct.

G cluster_0 Corey-Chaykovsky Epoxidation Mechanism Ketone Tetrahydropyran-4-one Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) Ylide->Betaine Epoxide 1-Oxa-5-azaspiro[2.5]octane Betaine->Epoxide Intramolecular SN2 Byproduct Dimethyl Sulfoxide Betaine->Byproduct

Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation of tetrahydropyran-4-one.

Detailed Experimental Protocol: Epoxidation of Tetrahydropyran-4-one

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrahydropyran-4-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Ylide Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add trimethylsulfoxonium iodide (1.1 eq). Add anhydrous DMSO under a nitrogen atmosphere. To this suspension, add sodium hydride (1.1 eq) portion-wise at room temperature, ensuring the temperature does not exceed 25 °C. The mixture will become homogeneous and gas evolution will be observed. Stir the resulting solution for 15-20 minutes at room temperature until gas evolution ceases. The formation of the ylide is now complete.

  • Epoxidation: In a separate flask, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF. Cool the ylide solution prepared in step 1 to 0 °C in an ice bath. Add the solution of tetrahydropyran-4-one dropwise to the ylide solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-oxa-5-azaspiro[2.5]octane.

Quantitative Data (Expected):

ParameterValueReference
Yield 85-95%[1][2]
Purity >98% (by GC/NMR)-
Appearance Colorless oil-

Part 2: Aminolysis of the Spiro-Epoxide

The second and final step is the ring-opening of the spiro-epoxide with an amine source to introduce the amino and hydroxymethyl functionalities at the C4 position. The use of ammonia as the nucleophile will directly yield the desired 4-amino-4-(hydroxymethyl)tetrahydropyran. This reaction is an SN2-type process, and the nucleophilic attack occurs at the sterically less hindered carbon of the epoxide ring.

Mechanism of Aminolysis

The aminolysis of the spiro-epoxide proceeds via a nucleophilic attack of ammonia on one of the methylene carbons of the epoxide ring. This attack is regioselective for the less substituted carbon. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the protonation of the resulting alkoxide to give the final amino alcohol product.

G cluster_1 Aminolysis Mechanism Epoxide 1-Oxa-5-azaspiro[2.5]octane Intermediate Alkoxide Intermediate Epoxide->Intermediate SN2 Attack Ammonia Ammonia (NH3) Ammonia->Intermediate Product 4-Amino-4-(hydroxymethyl)tetrahydropyran Intermediate->Product Protonation

Caption: Simplified mechanism for the aminolysis of 1-oxa-5-azaspiro[2.5]octane.

Detailed Experimental Protocol: Synthesis of 4-Amino-4-(hydroxymethyl)tetrahydropyran

Materials:

  • 1-Oxa-5-azaspiro[2.5]octane

  • 7N Ammonia solution in Methanol

  • Sealed tube or pressure vessel

  • Methanol

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a thick-walled sealed tube or a suitable pressure vessel, dissolve 1-oxa-5-azaspiro[2.5]octane (1.0 eq) in a 7N solution of ammonia in methanol. The volume of the ammonia solution should be sufficient to fully dissolve the epoxide.

  • Reaction Conditions: Seal the tube or vessel tightly and heat the reaction mixture to 60-70 °C in an oil bath behind a safety shield. Stir the reaction for 12-24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction for the consumption of the starting material by TLC or GC-MS. After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood to release any excess pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude product is often of high purity and may be used directly in subsequent steps. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine to prevent streaking of the amine product.

Quantitative Data (Expected):

ParameterValueReference
Yield 70-85%[3][4]
Purity >97% (by NMR/LC-MS)-
Appearance White to off-white solid-

Conclusion and Field-Proven Insights

The two-step synthesis of 4-amino-4-(hydroxymethyl)tetrahydropyran presented here offers a robust and efficient method for accessing this valuable building block. The Corey-Chaykovsky reaction is a reliable method for the epoxidation of ketones, and the subsequent aminolysis of the spiro-epoxide is a clean and high-yielding transformation. This convergent strategy is amenable to scale-up and provides a practical entry point for the synthesis of diverse libraries of compounds for drug discovery and development. Researchers and scientists in the pharmaceutical industry can leverage this protocol to accelerate their research programs and explore the chemical space around this important scaffold.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. 1965 , 87 (6), 1353–1364. [Link]

  • Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of the Adducts of Sulfonium Ylides and Carbonyl Compounds. Journal of the American Chemical Society. 1961 , 83 (2), 417–423. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Organic Chemistry Tutor. Corey-Chaykovsky Epoxidation. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Pastó, M.; Rodríguez, B.; Riera, A.; Pericàs, M. A. Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters. 2003 , 44 (48), 8369-8372. [Link]

  • Kalaitzakis, D.; Antonatou, E.; Vassilikogiannakis, G. One-pot synthesis of 1-azaspiro frameworks initiated by photooxidation of simple furans. Chemical Communications. 2014 , 50 (4), 400-402. [Link]

  • Moschona, F.; Savvopoulou, I.; Tsitopoulou, M.; Tataraki, D.; Rassias, G. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts. 2020 , 10 (10), 1117. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alpha-Hydroxy Aldehyde Stability

Welcome to the technical support center for handling α-hydroxy aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling α-hydroxy aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with this important class of molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent unwanted dimerization and achieve your desired synthetic outcomes.

Part 1: Understanding the Challenge - The Dimerization Pathway

Alpha-hydroxy aldehydes are notoriously unstable due to their inherent structural features: a nucleophilic hydroxyl group positioned directly adjacent to an electrophilic aldehyde carbonyl. This proximity facilitates a rapid, reversible intramolecular reaction, leading to the formation of a cyclic hemiacetal. This intermediate can then react with a second molecule of the aldehyde to form a thermodynamically stable six-membered ring, a 1,4-dioxane derivative, which is the dimer. This process is often catalyzed by trace amounts of acid or base in the reaction medium.

Understanding this mechanism is the first step toward preventing it. The equilibrium can be influenced by concentration, temperature, solvent, and pH.

Diagram 1: Mechanism of Alpha-Hydroxy Aldehyde Dimerization

Dimerization_Mechanism cluster_0 Step 1: Hemiacetal Formation cluster_1 Step 2: Dimerization Monomer1 2x α-Hydroxy Aldehyde (Monomer) Hemiacetal Cyclic Hemiacetal (Intermediate) Monomer1->Hemiacetal Intramolecular H+ transfer Dimer 1,4-Dioxane Dimer (Stable Product) Hemiacetal->Dimer + Monomer - H2O

Caption: The two-step process of dimerization, proceeding through a cyclic hemiacetal intermediate.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of α-hydroxy aldehydes.

Q1: My reaction yield is low, and I've isolated a major byproduct with roughly double the mass of my starting material. How can I confirm it's a dimer?

A1: This is a classic sign of dimerization. To confirm the identity of your byproduct, you should use a combination of analytical techniques:

  • Mass Spectrometry (MS): The most direct method. The dimer's molecular weight will be (2 * Monomer MW) - 18 (due to the loss of a water molecule). Both GC-MS and LC-MS are effective for this analysis.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic aldehyde proton signal (typically ~9-10 ppm) will be absent in the dimer. You will observe new signals corresponding to the protons on the 1,4-dioxane ring, often in the 3-5 ppm region.

    • ¹³C NMR: The aldehyde carbonyl carbon signal (~200 ppm) will disappear, and new signals for the acetal carbons will appear (~90-110 ppm).

  • Infrared (IR) Spectroscopy: The strong C=O stretch of the aldehyde (~1720-1740 cm⁻¹) will be absent in the dimer's spectrum. You will see strong C-O stretching bands instead.

Q2: I've confirmed dimerization is the problem. What is the most effective strategy to prevent it during my reaction?

A2: Prevention is far more effective than attempting to reverse the dimerization. The most robust strategy is to use protecting groups .[3][4][5] This involves temporarily masking either the hydroxyl or the aldehyde group (or both) to prevent the initial intramolecular reaction.

  • Protecting the Hydroxyl Group: This is often the preferred method as many protecting groups for alcohols are stable to a wide range of reaction conditions used to modify the aldehyde.

  • Protecting the Aldehyde Group: Converting the aldehyde to an acetal is a very common and effective strategy.[5][6] Acetals are stable to basic and nucleophilic conditions.[6]

The choice of protecting group depends on the overall synthetic route and the stability of the group to subsequent reaction conditions.

Table 1: Comparison of Common Protecting Groups for α-Hydroxy Aldehydes

Functional GroupProtecting GroupProtection ReagentsDeprotection ConditionsKey Advantages & Considerations
Hydroxyl Silyl Ether (e.g., TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or HF, PyridineRobust, widely used, stable to many non-acidic reagents. Bulky group can influence stereochemistry.[3]
Acetyl (Ac)Acetic Anhydride, PyridineK₂CO₃, MeOH or mild baseEasy to install and remove. Base-labile, not suitable for reactions with strong bases or nucleophiles.[7]
Benzyl (Bn)Benzyl Bromide, NaH, THFH₂, Pd/C (Hydrogenolysis)Very stable to both acidic and basic conditions. Requires specific hydrogenolysis for removal.
Aldehyde Cyclic AcetalEthylene Glycol, p-TsOH, TolueneDilute aqueous acid (e.g., HCl, H₂SO₄)Excellent stability to bases, organometallics, and reducing agents.[6] Easily removed with mild acid.[3][4]
ThioacetalEthanethiol, Lewis Acid (e.g., ZnCl₂)HgCl₂, CaCO₃, aq. MeCNExtremely robust. Useful when very harsh, non-acidic conditions are required. Deprotection can be harsh.

Q3: I cannot use a protecting group strategy. How can I optimize my reaction conditions to minimize dimerization?

A3: If protecting groups are not feasible, you must carefully control the reaction environment. The key is to disfavor the equilibrium towards the dimer.

  • Concentration: Work in dilute conditions. Dimerization is a second-order process, meaning its rate is proportional to the square of the monomer concentration. Halving the concentration can reduce the rate of dimerization by a factor of four.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). This slows the kinetics of both hemiacetal formation and the subsequent dimerization.

  • Solvent Choice: Use aprotic, non-polar solvents (e.g., Toluene, Hexane, Dichloromethane). Protic solvents like alcohols can facilitate the proton transfers necessary for dimerization.

  • pH Control: Maintain strict neutral pH. Use buffered solutions or non-basic/non-acidic reagents where possible. Even trace amounts of acid or base can significantly accelerate dimerization.

  • In Situ Generation: If possible, generate the α-hydroxy aldehyde in the presence of the next reagent in your sequence. This "generate-and-trap" approach ensures the reactive monomer is consumed by your desired reaction before it has a chance to dimerize.

Diagram 2: Decision Workflow for Preventing Dimerization

Prevention_Workflow start Dimerization Observed? pg_possible Is Protecting Group Strategy Feasible? start->pg_possible Yes optimize Optimize Reaction Conditions start->optimize No protect_oh Protect Hydroxyl Group (e.g., TBDMS, Ac) pg_possible->protect_oh Yes protect_cho Protect Aldehyde Group (e.g., Acetal) pg_possible->protect_cho Or end_node Proceed with Synthesis protect_oh->end_node protect_cho->end_node dilute Use Dilute Solution optimize->dilute low_temp Lower Temperature optimize->low_temp solvent Use Aprotic Solvent optimize->solvent in_situ Use In Situ Generation optimize->in_situ dilute->end_node low_temp->end_node solvent->end_node in_situ->end_node

Caption: A decision-making flowchart for selecting an appropriate anti-dimerization strategy.

Q4: I have a sample that has already dimerized. Can I reverse the process?

A4: Reversing dimerization, often called "cracking," is possible but can be challenging and may not be high-yielding. The dimer exists in equilibrium with the monomer, and you can shift this equilibrium by applying energy.

  • Thermal Cracking: Heating the dimer, often under vacuum distillation, can crack it back to the monomer, which is then distilled away from the equilibrium.[8][9][10] This requires high temperatures (often >150 °C) and risks thermal decomposition of the desired product. A catalyst like aluminum oxide may be used.[9][10]

  • Acid-Catalyzed Cracking: Heating the dimer in the presence of a catalytic amount of a non-nucleophilic acid can also facilitate the retro-reaction. However, this can also promote other side reactions.

Note: Prevention is always the superior strategy. Cracking should be considered a recovery method of last resort.

Part 3: Frequently Asked Questions (FAQs)

  • How should I store α-hydroxy aldehydes? Store them cold (≤ 4 °C), under an inert atmosphere (N₂ or Ar), and preferably as a dilute solution in a dry, aprotic solvent like toluene or THF. Avoid storing them neat, as this high concentration greatly accelerates dimerization.

  • What is the best way to purify α-hydroxy aldehydes? Flash column chromatography is often used, but it must be performed quickly and with cold solvents to minimize on-column dimerization. Using a less polar solvent system can help speed up elution. Some researchers have success purifying aldehydes by flushing them through a plug of basic alumina.[11] An alternative is to form the bisulfite adduct, which can be separated from impurities in an aqueous layer and then reverted back to the pure aldehyde.[11][12]

  • Can I use my α-hydroxy aldehyde if I see some white precipitate (dimer) in the bottle? It is not recommended. The presence of the dimer indicates the sample has started to degrade. Furthermore, the conditions that led to dimerization may have also caused other side reactions (e.g., oxidation to the carboxylic acid). It is best to purify the material before use or, if possible, use a freshly prepared sample.

Part 4: Key Experimental Protocols

Protocol 1: Protection of an α-Hydroxy Aldehyde as a TBDMS Ether

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the α-hydroxy aldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagents: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether to Regenerate the α-Hydroxy Aldehyde

  • Setup: Dissolve the TBDMS-protected aldehyde (1.0 eq) in anhydrous THF (0.1 M) in a plastic vial or flask.

  • Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Reaction: Stir at 0 °C to room temperature. Monitor carefully by TLC or LC-MS. The reaction is often complete within 30-60 minutes. Do not let the reaction run for an extended period after completion to minimize dimerization of the product.

  • Workup: Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Use Immediately: It is highly recommended to use the resulting α-hydroxy aldehyde immediately in the next step without prolonged storage.

References

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published.
  • Chemistry LibreTexts. (2019, June 5). 20.12: Protecting Groups. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 13, 2024, from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Retrieved February 13, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. [Link]

  • JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved February 13, 2024, from [Link]

  • El-Sayed, M. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved February 13, 2024, from [Link]

  • CSIR. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Chemistry Stack Exchange. (2021, May 10). Stability of hydroxy aldehydes. [Link]

  • Al-Qahtani, M. A., & Abdel-Reheem, A. Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. [Link]

  • Hanford, W. E., & Schreiber, R. S. (1942). U.S. Patent No. 2,295,760. Washington, DC: U.S.
  • Sensors and Materials. (n.d.). Detection of Aldehydes Using Silver Mirror Reaction. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved February 13, 2024, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved February 13, 2024, from [Link]

  • Al-Qahtani, M. A., & Abdel-Reheem, A. Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link]

  • Paquette, L. A. (1991). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1-73.
  • NCERT. (n.d.). Chemical Reactions of Aldehydes and Ketones. [Link]

  • SciSpace. (n.d.). Reactions of Aldehydes and Ketones and their Derivatives. Retrieved February 13, 2024, from [Link]

  • Domínguez de María, P., & Stillger, T. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of chemical research, 43(2), 249-258. [Link]

  • Simple Science. (2018, April 24). Simple Cracking explanation with products and conditions. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved February 13, 2024, from [Link]

  • OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved February 13, 2024, from [Link]

  • Chemguide. (n.d.). cracking. Retrieved February 13, 2024, from [Link]

  • Reddit. (2016, March 9). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?) r/chemistry. [Link]

  • Lee, D., & Surendranath, Y. (2020). Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. Journal of the American Chemical Society, 142(47), 20118-20127. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved February 13, 2024, from [Link]

  • alevelchemistry.co.uk. (n.d.). Cracking Hydrocarbons | Thermal, Catalytic & Steam. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Chemistry of 4-Hydroxy-4-Formyl Pyran Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the notably unstable 4-hydroxy-4-formyl pyran intermediates. This guide is designed to provide you with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the notably unstable 4-hydroxy-4-formyl pyran intermediates. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis, handling, and purification of these challenging molecules. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to anticipate and overcome experimental hurdles.

Understanding the Inherent Instability

The core challenge in working with 4-hydroxy-4-formyl pyran intermediates lies in the geminal arrangement of a hydroxyl and a formyl group on the same carbon (C4) of the pyran ring. This structure is essentially a cyclic hemiacetal of a 1,4-dicarbonyl compound, which is in equilibrium with its open-chain form. This equilibrium is the primary source of instability and can be influenced by various factors including pH, temperature, and the presence of substituents.

Generally, hemiacetals are unstable and difficult to isolate, though cyclic hemiacetals can be more stable. However, the presence of the formyl group at C4 introduces additional decomposition pathways. The stability of the pyran ring itself is also influenced by its substituents; electron-donating groups can decrease stability, while fusion to an aromatic ring tends to increase it.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Intermediate

Question: I am attempting to synthesize a 4-hydroxy-4-formyl pyran derivative, but I'm consistently getting low yields or none of the desired product. What could be the primary causes and how can I mitigate them?

Answer: Low or no yield is a common problem when dealing with such labile intermediates. The root cause often lies in the reaction conditions promoting decomposition of the product as it forms. Several factors can contribute to this:

  • pH-Induced Degradation: Both acidic and basic conditions can be detrimental.

    • Acidic Conditions: Acid catalysis can accelerate the ring-opening of the hemiacetal to the reactive dialdehyde intermediate.[2][3][4][5] This can be followed by irreversible side reactions.

    • Basic Conditions: Strong bases can induce a Cannizzaro-type disproportionation reaction, especially if the aldehyde is non-enolizable.[6][7][8][9][10] This reaction converts two molecules of the aldehyde into a carboxylic acid and a primary alcohol.[6] Additionally, a retro-aldol reaction can occur, leading to fragmentation of the molecule.[11][12][13]

  • Thermal Instability: Elevated temperatures can provide the necessary activation energy for decomposition pathways. Many pyran derivatives are susceptible to thermal degradation.[14][15]

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, especially in the presence of air or other oxidizing agents.

Mitigation Strategies:

ParameterRecommended ActionRationale
pH Control Maintain the reaction and work-up pH as close to neutral as possible. Use buffered solutions if necessary.To minimize both acid-catalyzed ring-opening and base-catalyzed decomposition reactions.
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider cooling the reaction mixture during work-up and purification.To reduce the rate of thermal decomposition pathways.
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation of the aldehyde functionality.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.To minimize the exposure of the unstable product to the reaction conditions.[9]
Experimental Protocol: Synthesis Under Inert and Controlled Conditions
  • Setup: Assemble the reaction glassware and dry it thoroughly under vacuum with heating. Allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagents: Use freshly distilled or purified solvents and reagents to minimize impurities that could catalyze decomposition.

  • Reaction: Dissolve the starting materials in an appropriate anhydrous solvent. Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before adding any reactive reagents.

  • Monitoring: Follow the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a pre-cooled, neutral or weakly acidic buffer (e.g., saturated aqueous NH₄Cl).

  • Work-up: Perform the aqueous work-up at low temperatures. Extract the product with a suitable organic solvent. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

Issue 2: Presence of Multiple Side Products

Question: My reaction mixture shows a complex profile with several unexpected spots on the TLC plate. What are the likely side reactions, and how can I suppress them?

Answer: The formation of multiple side products is indicative of the high reactivity of your intermediate. The primary culprits are often the decomposition pathways mentioned earlier, leading to a cascade of subsequent reactions.

Likely Side Reactions and Their Prevention:

  • Cannizzaro Reaction:

    • Indication: Presence of a carboxylic acid and an alcohol derivative of your intermediate.

    • Prevention: Strictly avoid basic conditions. If a base is required for the reaction, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Retro-Aldol Reaction:

    • Indication: Presence of smaller, fragmented molecules.

    • Prevention: Maintain neutral or slightly acidic conditions and low temperatures.

  • Oxidation:

    • Indication: Presence of the corresponding carboxylic acid.

    • Prevention: As mentioned, use an inert atmosphere and consider adding antioxidants if compatible with your reaction.

  • Polymerization:

    • Indication: Formation of an insoluble, often colored, material.

    • Prevention: Keep the concentration of the intermediate low if possible (e.g., by slow addition of a precursor) and maintain low temperatures.

Workflow for Minimizing Side Products

start Reaction Setup inert_atm Inert Atmosphere (N2 or Ar) start->inert_atm low_temp Low Temperature (e.g., 0 °C) start->low_temp neutral_ph Neutral pH start->neutral_ph monitor Monitor Reaction (TLC/LC-MS) inert_atm->monitor low_temp->monitor neutral_ph->monitor quench Prompt Quenching monitor->quench end Crude Product quench->end

Caption: Workflow to minimize side product formation.

Issue 3: Difficulty in Purification

Question: I am struggling to purify my 4-hydroxy-4-formyl pyran intermediate. It seems to decompose on the silica gel column. What are my options?

Answer: The purification of these polar and unstable intermediates is a significant challenge. The acidic nature of standard silica gel can catalyze decomposition.

Purification Strategies for Unstable Aldehydes:

MethodDescriptionAdvantagesDisadvantages
Deactivated Silica Gel Pre-treat silica gel with a base like triethylamine to neutralize acidic sites.[16]Reduces on-column decomposition.May not be sufficient for highly sensitive compounds.
Alternative Stationary Phases Use less acidic stationary phases like alumina (neutral or basic), or consider reversed-phase chromatography (C18).[16]Can significantly improve stability during purification.May require different solvent systems and method development.
Bisulfite Adduct Formation React the crude product with a saturated solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a mild base.[17][18][19][20]Highly selective for aldehydes. Can be very effective for purification.The regeneration step requires careful pH control to avoid decomposition.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.[16]Can provide very pure material without chromatography.Finding a suitable solvent can be challenging. Not applicable to oils.
Experimental Protocol: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., THF, methanol).[17] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.

  • Isolation: The bisulfite adduct may precipitate. If so, collect it by filtration. If it remains in the aqueous layer, perform a liquid-liquid extraction to remove organic impurities.

  • Regeneration: Suspend or dissolve the bisulfite adduct in water and add an organic solvent (e.g., diethyl ether). While stirring, carefully add a mild base (e.g., saturated NaHCO₃ solution) until the solution is basic.

  • Extraction: The free aldehyde will be released into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent.

  • Final Steps: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of 4-hydroxy-4-formyl pyran intermediates?

The instability arises from the molecule being a cyclic hemiacetal, which exists in equilibrium with a reactive open-chain dialdehyde form.[3] This equilibrium is sensitive to pH and temperature. The presence of both a hydroxyl and a formyl group on the same carbon creates a reactive center prone to various decomposition reactions.

Q2: Can I use protecting groups to stabilize my intermediate?

Yes, protecting group strategies can be very effective. The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TMS, TBDMS) or a benzyl ether (Bn). These are generally stable under a wide range of conditions but can be removed selectively.

  • Protecting the Formyl Group: The aldehyde can be protected as an acetal (e.g., dimethyl or diethyl acetal) or a cyclic acetal (e.g., from ethylene glycol). Acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[21]

Orthogonal Protecting Group Strategy:

cluster_0 Protection cluster_1 Deprotection intermediate 4-Hydroxy-4-Formyl Pyran -OH -CHO protected_intermediate Protected Intermediate -OPG1 -CH(OR)2 intermediate:f1->protected_intermediate:f1 Protect -OH intermediate:f2->protected_intermediate:f2 Protect -CHO deprotected_intermediate 4-Hydroxy-4-Formyl Pyran -OH -CHO protected_intermediate:f1->deprotected_intermediate:f1 Deprotect -OPG1 protected_intermediate:f2->deprotected_intermediate:f2 Deprotect -CH(OR)2

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 4-Hydroxy-4-Formyltetrahydropyran

This is a technical support guide designed for researchers working with 4-hydroxy-4-formyltetrahydropyran . This specific scaffold—an -hydroxy aldehyde at a quaternary center embedded in a pyran ring—presents unique stab...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 4-hydroxy-4-formyltetrahydropyran . This specific scaffold—an


-hydroxy aldehyde at a quaternary center embedded in a pyran ring—presents unique stability and steric challenges.[1]

[1]

Status: Active Ticket Type: Advanced Synthesis / Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

The Core Challenge: You are dealing with 4-hydroxy-4-formyltetrahydropyran .[1] This molecule contains a quaternary carbon (C4) bearing both a tertiary hydroxyl group and a formyl (aldehyde) group.[1]

  • Instability: Free

    
    -hydroxy aldehydes are thermodynamically prone to dimerization (forming 2,5-dihydroxy-1,4-dioxane derivatives) or polymerization.[1]
    
  • Sterics: The tertiary alcohol is highly hindered, making standard protection (e.g., TBSCl/Imidazole) sluggish or impossible.

  • Reactivity: The proximity of the nucleophilic hydroxyl and electrophilic aldehyde creates a high risk of intermolecular hemiacetal formation.

Strategic Recommendation: Do not attempt to isolate the free hydroxy-aldehyde unless absolutely necessary.[1] The most robust strategy is to carry the aldehyde in a masked form (latent equivalent) or protect the aldehyde in situ during generation.

Strategic Decision Tree (Workflow)

Use this flowchart to determine the best protocol based on your current starting material.

ProtectionStrategy Start Starting Material Pyranone Tetrahydro-4H-pyran-4-one Start->Pyranone FreeAldehyde Free 4-Hydroxy-4-formyl (Isolating/Degrading) Start->FreeAldehyde RouteA Route A: Vinyl Surrogate (High Stability) Pyranone->RouteA Preferred RouteB Route B: Dithiane Mask (Robust Protection) Pyranone->RouteB Alternative RouteC Route C: Rescue Protocol (Immediate Acetalization) FreeAldehyde->RouteC Emergency VinylStep 1. VinylMgBr Addition 2. Protect OH (e.g., Bn, PMB) 3. Ozonolysis -> CHO RouteA->VinylStep DithianeStep 1. Lithio-1,3-dithiane Addition 2. Protect OH (e.g., MOM, Me) 3. HgO/BF3 -> CHO RouteB->DithianeStep AcetalStep 1. Ethylene Glycol / PPTS 2. Dean-Stark Trap (Risk: Retro-Aldol/Elimination) RouteC->AcetalStep

Figure 1: Strategic workflow for handling the 4-hydroxy-4-formyltetrahydropyran scaffold.[1] Green paths represent proactive synthesis; the yellow path represents reactive troubleshooting.

Troubleshooting & FAQs

Q1: I tried protecting the tertiary alcohol with TBSCl/Imidazole, but the reaction failed. Why?

Diagnosis: Steric Congestion.[2] The C4 position is a quaternary center. The approach of the bulky tert-butyldimethylsilyl (TBS) group is blocked by the tetrahydropyran ring conformers and the adjacent formyl group (or its precursor).[1] Standard imidazole conditions are insufficiently activating.

Protocol (The "Force" Method): Switch to TMSOTf (Trimethylsilyl triflate) or TESOTf for temporary protection. If a robust group is needed, use MOM-Cl (Methoxymethyl chloride) with a strong base, but be wary of the aldehyde's base sensitivity (Cannizzaro/Aldol risk).

Recommended Silylation Protocol:

  • Reagents: 4-hydroxy-4-formyl precursor, 2,6-Lutidine (3.0 equiv), TMSOTf (1.2 equiv).

  • Solvent: DCM (0.1 M), 0 °C.

  • Mechanism: The triflate is a much "hotter" electrophile than the chloride, and 2,6-lutidine is a non-nucleophilic base that won't attack the aldehyde.

  • Note: If the aldehyde is free, protect it as an acetal before attempting to silylate the alcohol.

Q2: My free aldehyde is turning into a white solid/gum. Is it polymerizing?

Diagnosis: Dimerization.


-Hydroxy aldehydes spontaneously dimerize to form cyclic hemiacetals (dioxane derivatives).[1] This process is often reversible but complicates characterization and stoichiometry.

Corrective Action: Do not store the free aldehyde. If you have generated it (e.g., via Swern oxidation of the diol), trap it in situ or immediately:

  • Wittig Olefination: If your next step is a chain extension, add the ylide immediately.

  • Acetalization: Treat with ethylene glycol and Pyridinium p-toluenesulfonate (PPTS). Avoid strong acids (TsOH) which may cause dehydration of the tertiary alcohol to the enol ether.

Q3: What is the best way to synthesize this "masked" to avoid instability?

The "Vinyl Surrogate" Route (Gold Standard): Instead of making the aldehyde directly, synthesize 4-hydroxy-4-vinyltetrahydropyran .[1] The vinyl group acts as a robust "pro-aldehyde" that tolerates many conditions and can be cleaved to the aldehyde (via ozonolysis) at the very end of your sequence.

Protocol:

  • Starting Material: Tetrahydro-4H-pyran-4-one.[1][3][4]

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).

  • Conditions: THF, 0 °C to RT, 2 h.

  • Yield: Typically >85%.

  • Downstream: Protect the tertiary OH (e.g., Benzylation)

    
     Ozonolysis (
    
    
    
    , then
    
    
    )
    
    
    4-benzyloxy-4-formyltetrahydropyran .
Q4: Can I use a Dithiane?

Yes. The addition of 2-lithio-1,3-dithiane to tetrahydro-4H-pyran-4-one is a textbook method to introduce a protected formyl equivalent.[1]

  • Pros: The dithiane is stable to base and nucleophiles.

  • Cons: Deprotection (HgO/BF3 or Iodine) can be harsh and might affect sensitive functionalities.

  • Selectivity: This route leaves the tertiary alcohol free for protection without the risk of hemiacetal interference.

Quantitative Comparison of Strategies

StrategyStabilitySteric BulkDeprotection ConditionsBest For...
Vinyl Surrogate HighLow (Vinyl is small)

/ DMS (Oxidative)
General synthesis; when oxidative cleavage is tolerated.
1,3-Dithiane Very HighHigh (Dithiane is bulky)Hg(II),

, or anodic ox.[1]
When the aldehyde must survive basic/nucleophilic steps.
Dimethyl Acetal ModerateModerateAqueous Acid (

)
"Rescuing" the free aldehyde; mild storage.
Cyanohydrin HighLowDIBAL-H (Reductive)Accessing the aldehyde via reduction; protecting OH as TMS.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Vinyltetrahydro-2H-pyran-4-ol (Aldehyde Precursor)

Use this to avoid handling the unstable aldehyde.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Charge: Add Tetrahydro-4H-pyran-4-one (1.0 equiv, e.g., 10 mmol) and anhydrous THF (50 mL). Cool to 0 °C.

  • Addition: Dropwise add Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 15 minutes.

  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours. Monitor by TLC (stain with PMA or KMnO4; vinyl group is active).

  • Quench: Pour into saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Result: You now have a stable precursor.[5] Protect the alcohol now (e.g., NaH/BnBr) before converting the vinyl group to the aldehyde.

Protocol B: "Rescue" Protection of Free Aldehyde (Acetalization)

Use this if you already have the unstable 4-hydroxy-4-formyl species.[1]

  • Reagents: Crude 4-hydroxy-4-formyltetrahydropyran, Ethylene Glycol (5.0 equiv), PPTS (0.1 equiv).[1]

  • Solvent: Benzene or Toluene (requires Dean-Stark trap) or Triethyl Orthoformate (as water scavenger).[1]

  • Procedure: Reflux with a Dean-Stark trap to remove water.

    • Critical Note: Do not use strong acids like

      
      -TsOH or 
      
      
      
      .[1] The tertiary alcohol at C4 is prone to elimination to form the endocyclic enol ether (3,6-dihydro-2H-pyran derivative) under forcing acidic conditions.[1] PPTS is mild enough to spare the alcohol.

References

  • Synthesis of 4-vinyltetrahydro-2H-pyran-4-ol

    • Source: Detailed protocols for the addition of vinyl Grignard to pyran-4-one are well-established in the synthesis of spirocyclic ethers.[1]

    • Citation: L.E.[1][6] Overman et al., "The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives," New J. Chem., 2012.[1]

  • General Protecting Group Strategies: Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (Standard reference for acetal and silyl ether stability).
  • Source: Corey, E. J.; Seebach, D. "Carbanions of 1,3-Dithianes.
  • Stability of 4-Methyltetrahydropyran Derivatives

    • Source: Kobayashi, S. et al., "Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions," Asian J. Org. Chem., 2021.[7][8] (Provides context on the oxidative stability of the pyran ring).

Sources

Optimization

Purification of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde via chromatography

Technical Support Center: Advanced Chromatography Guide Topic: Purification of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde Ticket ID: #PYR-4OH-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chromatography Guide Topic: Purification of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde Ticket ID: #PYR-4OH-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The "Ghost" Molecule Challenge

You are attempting to purify 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde , a sensitive


-hydroxy aldehyde.[1][2] If you are experiencing low recovery, streaking on TLC, or confusing NMR spectra, it is likely not a failure of your technique, but a fundamental characteristic of the molecule.

The Core Problem:


-Hydroxy aldehydes are chemically "nervous."[1][2] They exist in a dynamic equilibrium between the monomeric aldehyde, the hydrate (gem-diol), and the dimeric hemiacetal (1,4-dioxane derivative). On acidic silica, they frequently undergo 

-ketol rearrangement
to the corresponding hydroxy-ketone or dehydrate.[1][2]

This guide provides a "Survival Protocol" to isolate this transient species, prioritizing stationary phase neutralization and rapid elution.

Part 1: Pre-Purification Diagnostics (The Triage)

Before starting chromatography, confirm the state of your crude material.

Visualization (The "Invisible" Spot)

This molecule lacks a UV chromophore (no conjugated


-system). UV detection at 254 nm will be silent.
  • Primary Stain: p-Anisaldehyde. This is the gold standard.[1][2] It will likely stain blue/purple (characteristic of carbohydrate-like moieties).[1][2]

  • Secondary Stain: 2,4-DNP (Dinitrophenylhydrazine). Stains orange/yellow .[1][2] Use this to confirm the presence of the free aldehyde carbonyl. Note: If DNP is negative but Anisaldehyde is positive, your molecule has likely dimerized.

Stability Check

Run a 2D-TLC experiment to test silica stability:

  • Spot crude at the corner of a square TLC plate.

  • Elute in one direction (e.g., 5% MeOH/DCM).

  • Air dry for 10 minutes (simulating column residence time).

  • Rotate 90° and elute again in the same solvent.

  • Result: If the spot appears on the diagonal, it is stable. If new spots appear off-diagonal, the silica is degrading your compound.[1][2] Proceed to Protocol B (Neutralized Silica).

Part 2: Chromatographic Strategy

We recommend Flash Chromatography over preparative HPLC for this intermediate, as prolonged exposure to aqueous mobile phases can promote hydration or retro-aldol degradation.[1][2]

Workflow Logic

PurificationLogic Start Crude Mixture Analysis CheckUV Is compound UV Active? Start->CheckUV CheckStab Silica Stability Test (2D TLC) CheckUV->CheckStab No (Expected) MethodA Method A: Standard Flash (Rapid Elution) CheckStab->MethodA Stable MethodB Method B: Neutralized Silica (TEA Modified) CheckStab->MethodB Decomposes (Likely) MethodC Method C: Reverse Phase C18 (Water/AcN) CheckStab->MethodC Highly Polar/Water Soluble Analysis NMR Verification (Look for Dimer) MethodB->Analysis Isolate & Store Cold

Figure 1: Decision matrix for selecting the optimal purification route based on compound stability.

Protocol B: The "Neutralized" Flash (Recommended)

This protocol mitigates the acidity of silica gel (


), which catalyzes rearrangement.

Materials:

  • Stationary Phase: High-purity Silica Gel (40-63 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).[3]

  • Modifier: Triethylamine (TEA).[4]

Step-by-Step Procedure:

  • Slurry Preparation: Suspend silica in DCM containing 1% TEA . Let it sit for 10 minutes. This "caps" the acidic silanol sites.

  • Column Packing: Pour the slurry into the column. Flush with 2 Column Volumes (CV) of DCM + 0.5% TEA .

  • Sample Loading: Dissolve crude in a minimum amount of DCM. Avoid loading with DMF or DMSO as these are hard to remove without heat.

  • Elution Gradient:

    • 0–5 min: 100% DCM (Isocratic)

    • 5–15 min: 0%

      
       5% MeOH in DCM
      
    • 15–25 min: 5%

      
       10% MeOH in DCM
      
    • Note: Maintain 0.5% TEA throughout the run.

  • Collection: Collect small fractions. Do not rely on UV. Use Anisaldehyde stain on every 3rd tube.

Part 3: Quantitative Data & Specifications

ParameterSpecificationNotes
Target Rf 0.35 – 0.45In 5% MeOH/DCM (on TEA-treated plate).
Detection Mode ELSD or RIUV is non-responsive.
Loading Capacity < 1% w/wStrict loading limits prevent band broadening.
Flow Rate 25–30 mL/minFor a 12g column. Faster is better to reduce residence time.
Storage Temp -20°CStore under Argon. Unstable at RT.

Part 4: Troubleshooting & FAQs

Q1: I isolated the compound, but the NMR shows two sets of peaks. Is it impure?

  • Diagnosis: Likely not. You are observing the monomer-dimer equilibrium .

  • Explanation:

    
    -Hydroxy aldehydes often form a cyclic hemiacetal dimer (a substituted 1,4-dioxane).[1][2] In 
    
    
    
    , this equilibrium is slow.
  • Solution: Run the NMR in

    
     or 
    
    
    
    . The protic solvent often forces the equilibrium toward the hemiacetal or hydrate form, simplifying the spectrum.

Q2: My compound streaks from the baseline to the solvent front.

  • Diagnosis: "Tailing" caused by hydrogen bonding between the C4-hydroxyl group and silica silanols.[1][2]

  • Fix: You skipped the Triethylamine (TEA) step. Re-run the column with 1% TEA in the equilibration solvent and 0.5% TEA in the mobile phase. Alternatively, switch to a Diol-bonded stationary phase, which is less acidic.[1][2]

Q3: I lost all my product after rotary evaporation.

  • Diagnosis: Volatility or Polymerization.

  • Fix: The monomer is relatively small (MW ~130) and can be volatile. Do not heat the water bath above 30°C . Do not apply high vacuum (< 10 mbar) for extended periods. Stop evaporation when a small amount of solvent remains and remove the rest under a gentle stream of nitrogen.

Q4: Can I use Reverse Phase (C18)?

  • Diagnosis: Yes, but with caveats.

  • Fix: Use a Water/Acetonitrile gradient (0

    
     30% AcN). Crucial:  Do not use Trifluoroacetic Acid (TFA) as a modifier; it will catalyze degradation. Use 0.1% Formic Acid  or 10mM Ammonium Formate  (pH 6-7) instead.[1][2]
    

Part 5: The "In-Situ" Alternative

If purification continues to fail, the molecule may be too unstable to isolate in pure form. The standard industry workaround is In-Situ Derivatization .[1][2]

  • If you need the aldehyde for a reductive amination: Add the amine and reducing agent directly to the crude hydrolysis mixture.

  • If you need to characterize it: Convert it to the oxime or semicarbazone derivative. These crystalline solids are stable, easy to purify, and confirm the structure.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (General protocols for aldehyde purification and silica neutralization). Link

  • Teledyne ISCO. (2022). A Guide to Flash Purification: Strategies for Polar Compounds. (Methodology for amine-modified silica). Link

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for handling

    
    -hydroxy carbonyls and ketol rearrangements). Link
    
  • Merck KGaA. (2024). TLC Stains and Visualization Reagents. (Protocols for p-Anisaldehyde and DNP preparation). Link

Sources

Troubleshooting

Technical Support Center: Controlling Retro-Aldol Degradation of Hydroxy-Aldehydes

Introduction β-hydroxy aldehydes are pivotal intermediates in organic synthesis, valued for their dual functionality that enables the construction of complex molecular architectures. However, their utility is often compr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-hydroxy aldehydes are pivotal intermediates in organic synthesis, valued for their dual functionality that enables the construction of complex molecular architectures. However, their utility is often compromised by their inherent instability, leading to facile retro-aldol degradation. This process, the reverse of the aldol addition, involves the cleavage of the crucial carbon-carbon bond, reverting the molecule to its constituent aldehyde and enolate precursors.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to diagnose, mitigate, and prevent this unwanted side reaction, ensuring the integrity and yield of their synthetic pathways.

Section 1: Frequently Asked Questions - The Fundamentals of Degradation

Q1: What is the retro-aldol reaction and why are my β-hydroxy aldehydes susceptible to it?

Answer: The retro-aldol reaction is the microscopic reverse of the aldol addition. It is a base- or acid-catalyzed carbon-carbon bond cleavage reaction that breaks down a β-hydroxy aldehyde (or ketone) into two smaller carbonyl compounds.[1][4] The reaction's reversibility is a key challenge; the equilibrium can easily shift back towards the starting materials, especially if reaction conditions are not carefully controlled.[3][5]

The susceptibility of your compound stems from the electronic arrangement of the β-hydroxy carbonyl motif. The presence of a hydroxyl group beta to the carbonyl creates a thermodynamically accessible pathway for fragmentation. Under basic conditions, the hydroxyl group is deprotonated, initiating a cascade that results in the cleavage of the Cα-Cβ bond.[1][6] High temperatures also provide the necessary energy to overcome the activation barrier for this bond breaking.[1]

Q2: What are the primary catalysts for retro-aldol degradation?

Answer: Both acids and bases can catalyze the retro-aldol reaction, though the mechanisms differ.[4][7]

  • Base-Catalyzed Degradation: This is the most common pathway encountered in the lab. A base (e.g., hydroxide, alkoxides, amines, or even basic impurities on silica gel) abstracts the proton from the β-hydroxyl group, forming an alkoxide. This intermediate then undergoes C-C bond cleavage to generate an enolate and an aldehyde.[1][6] This pathway is often problematic during basic workups or chromatography on untreated silica.

  • Acid-Catalyzed Degradation: Under acidic conditions, the carbonyl oxygen is protonated, which activates the molecule. Tautomerization to the enol form can then facilitate the reverse reaction.[5][7][8] This can be an issue during acidic workups or purification on standard silica gel, which is inherently acidic.

Below is a diagram illustrating the more prevalent base-catalyzed degradation pathway.

Troubleshooting_Workflow Troubleshooting Retro-Aldol Degradation Start Degradation Observed? Step During Which Step? Start->Step Yes Workup Aqueous Workup Step->Workup Workup Purification Purification Step->Purification Purification Storage Storage / Concentration Step->Storage Storage Workup_Cause Cause: pH too high/low? Workup->Workup_Cause Purification_Cause Cause: Acidic Silica? Purification->Purification_Cause Storage_Cause Cause: Heat / Impurities? Storage->Storage_Cause Sol_Workup_1 Solution: Use NH4Cl quench Work cold & fast Workup_Cause->Sol_Workup_1 Yes Sol_Workup_2 Solution: Buffer to pH 7 Workup_Cause->Sol_Workup_2 Yes Sol_Purification_1 Solution: Neutralize Silica Use Alumina/C18 Purification_Cause->Sol_Purification_1 Yes Sol_Storage_1 Solution: Concentrate < 30°C Azeotrope with Toluene Storage_Cause->Sol_Storage_1 Yes

Sources

Optimization

Technical Support Center: 4-Hydroxytetrahydropyran-4-carbaldehyde

A comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for 4-formyl-4-hydroxytetrahydropyran. Welcome to the Technical Support Center f...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for 4-formyl-4-hydroxytetrahydropyran.

Welcome to the Technical Support Center for 4-formyl-4-hydroxytetrahydropyran. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and reliability of this versatile building block in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for 4-formyl-4-hydroxytetrahydropyran?

For long-term stability, it is recommended to store 4-formyl-4-hydroxytetrahydropyran at temperatures between 2-8°C. Some suppliers may also recommend storage at -20°C for extended periods, which can help minimize degradation.[1] Always refer to the product-specific information on the label and Safety Data Sheet (SDS).

Q2: Is this compound sensitive to air or moisture?

Yes, it is advisable to handle and store 4-formyl-4-hydroxytetrahydropyran under an inert gas atmosphere, such as argon or nitrogen. The container should be kept tightly closed in a dry and well-ventilated place to prevent moisture absorption, which could potentially lead to degradation.[2][3]

Q3: Should I protect this compound from light?

While not always explicitly stated as a primary concern, it is good laboratory practice to store sensitive organic compounds, including substituted tetrahydropyrans, protected from light, especially if they are to be stored for long periods. Some safety data sheets for similar compounds recommend storing in dark-colored glass bottles.[4]

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color from a colorless or pale yellow liquid to a darker shade. The formation of solid precipitates or a noticeable change in viscosity may also indicate that the compound is no longer pure. For a more definitive assessment, analytical techniques such as NMR or GC-MS should be employed to check for the presence of impurities.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of 4-formyl-4-hydroxytetrahydropyran, providing explanations and actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or unexpected side products. Degradation of the starting material due to improper storage.1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container under an inert atmosphere. 2. Check for Peroxide Formation: Ethereal compounds can form explosive peroxides over time, especially when exposed to air and light.[4] Test for the presence of peroxides using peroxide test strips. If peroxides are detected, do not use the material and consult your institution's safety protocols for disposal. 3. Re-purify the material: If degradation is suspected, consider re-purifying the compound by distillation or column chromatography, if appropriate for the scale of your work.
The compound appears discolored or contains particulates. Exposure to air, moisture, or elevated temperatures leading to oxidation or polymerization.1. Do not use if significant discoloration or solid formation is observed. This is a strong indicator of decomposition. 2. Review Handling Procedures: Ensure that the compound is dispensed under an inert atmosphere and that the container is promptly and securely sealed after use. 3. Consider Fresh Material: For critical applications, it is always best to use a fresh, unopened bottle of the reagent.
Difficulty in dissolving the compound. The compound may have polymerized or degraded into less soluble impurities.1. Confirm Solvent Compatibility: While generally soluble in common organic solvents, significant degradation can alter its solubility profile.[5] 2. Gentle Warming: If appropriate for the solvent and subsequent reaction, gentle warming and sonication may aid dissolution. However, avoid excessive heat as this can accelerate further degradation. 3. Analytical Confirmation: Use analytical methods like HPLC or LC-MS to assess the purity of the material and identify any insoluble components.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage

To maintain the integrity of the bulk material, it is recommended to aliquot the compound into smaller, single-use vials for daily or weekly use.

  • Allow the main container of 4-formyl-4-hydroxytetrahydropyran to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a fume hood and under a gentle stream of inert gas (e.g., argon or nitrogen).

  • Using a clean, dry syringe or pipette, transfer the desired amount into smaller, pre-dried glass vials.

  • Purge the headspace of each vial with inert gas before sealing tightly with a cap containing a chemically resistant liner (e.g., PTFE).

  • Label each vial clearly with the compound name, date of aliquoting, and concentration (if diluted).

  • For short-term storage (up to one week), these vials can be stored at 2-8°C. For longer periods, store at -20°C.[1]

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for the proper storage of 4-formyl-4-hydroxytetrahydropyran.

StorageDecisionWorkflow start Receiving New Compound check_sds Consult Safety Data Sheet (SDS) start->check_sds long_term Long-Term Storage (>1 month) check_sds->long_term Long-term short_term Short-Term Storage (<1 month) check_sds->short_term Short-term storage_temp Store at 2-8°C or -20°C long_term->storage_temp aliquot Aliquot for Daily Use short_term->aliquot inert_atmosphere Store under Inert Gas (Ar or N2) storage_temp->inert_atmosphere protect_light Protect from Light inert_atmosphere->protect_light daily_use Store Aliquots at 2-8°C aliquot->daily_use daily_use->inert_atmosphere

Sources

Reference Data & Comparative Studies

Validation

The Subject Molecule: 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde

An In-Depth Technical Guide to the Structural Elucidation of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde: A Comparative Analysis In the landscape of pharmaceutical and materials science research, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel chemical entities is paramount. 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde, a substituted tetrahydropyran, serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a quaternary carbon bearing both a hydroxyl and an aldehyde group, presents a unique analytical challenge that necessitates a multi-technique approach for full characterization.

This guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde. As direct experimental spectra for this specific molecule are not widely published, we will derive a predicted spectrum based on established NMR principles and data from analogous structures.[2][3] Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques—¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to demonstrate a holistic and self-validating workflow for structural confirmation.

The molecule consists of a central tetrahydropyran (oxane) ring. The key feature is the C4 position, which is substituted with both a hydroxyl (-OH) group and a carbaldehyde (-CHO) group. This α-hydroxy aldehyde moiety is the primary focus of our analytical investigation.

Caption: Structure of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde with key proton groups highlighted.

Part 1: Deep Dive into the Predicted ¹H NMR Spectrum

¹H NMR spectroscopy is the cornerstone technique for determining the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of each proton provides information about its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons.[4]

Predicted ¹H NMR Spectral Data

Based on the known effects of electronegativity and magnetic anisotropy, we can predict the following ¹H NMR spectrum for our target molecule in a standard solvent like CDCl₃.[2][5]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hα (-CHO) 9.5 - 9.8Singlet (s)1HThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and resides in a characteristic downfield region.[4]
Hβ (-OH) 2.0 - 5.0Broad Singlet (br s)1HThe chemical shift is highly variable and depends on concentration, temperature, and solvent. The signal is typically broad due to chemical exchange.
H₂/H₆ (Heq, Hax) 3.6 - 4.0Multiplet (m)4HThese protons are adjacent to the highly electronegative ring oxygen, causing a significant downfield shift.[3] The axial and equatorial protons are diastereotopic and will have different chemical shifts and complex splitting patterns due to geminal and vicinal coupling.
H₃/H₅ (Heq, Hax) 1.7 - 2.1Multiplet (m)4HThese methylene protons are part of the saturated alkane-like portion of the ring and appear in the typical upfield region.[5] They are also diastereotopic and will exhibit complex splitting.
Causality Behind Experimental Choices: Why ¹H NMR is the First Step

Choosing ¹H NMR as the initial analytical method is a strategic decision rooted in its unparalleled ability to provide a detailed skeletal framework of an organic molecule. It directly observes the most abundant nucleus in most organic compounds and provides rich information on connectivity through scalar coupling. This initial spectrum acts as a roadmap, guiding the interpretation of data from other techniques.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

Trustworthiness through Self-Validation: This protocol includes steps for ensuring data quality and reproducibility. The use of a known internal standard (TMS) and adherence to standard acquisition parameters ensures that the resulting spectrum is accurate and comparable to reference data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Caption: Experimental workflow for acquiring a high-resolution ¹H NMR spectrum.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR provides an excellent foundation, a truly rigorous structural elucidation relies on complementary data. Here, we compare its performance against three other essential analytical techniques.

¹³C NMR Spectroscopy: The Carbon Skeleton View

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons.

  • Strengths vs. ¹H NMR: ¹³C NMR spectra are typically simpler than ¹H NMR spectra as ¹³C-¹³C coupling is rare. It provides direct evidence of carbonyl groups and quaternary carbons (like C4 in our molecule) that are invisible in ¹H NMR.

  • Predicted Data:

    • -CHO: ~200-205 ppm

    • C4 (-C(OH)(CHO)-): ~75-85 ppm

    • C2/C6 (-CH₂-O-): ~65-70 ppm

    • C3/C5 (-CH₂-): ~30-35 ppm

  • Experimental Protocol: The protocol is similar to ¹H NMR, but requires a ¹³C-specific probe and typically a much larger number of scans due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[6]

  • Strengths vs. ¹H NMR: IR is exceptionally fast and requires minimal sample preparation. It gives immediate, unambiguous evidence for key functional groups like hydroxyls and carbonyls.

  • Predicted Data:

    • O-H stretch (hydroxyl): Strong, broad band around 3400 cm⁻¹

    • C-H stretch (alkane): Medium-strong bands around 2850-2960 cm⁻¹

    • C=O stretch (aldehyde): Strong, sharp band around 1725-1730 cm⁻¹[6]

    • C-H stretch (aldehyde): Two weaker bands often visible near 2720 and 2820 cm⁻¹[6]

  • Experimental Protocol (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum.

    • Place a single drop of the neat liquid sample directly onto the crystal.

    • Acquire the sample spectrum. The entire process takes less than two minutes.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer clues about its structure.

  • Strengths vs. ¹H NMR: MS provides the molecular formula (with high-resolution instruments), a piece of information not directly available from NMR. It is also extremely sensitive, requiring only trace amounts of sample.

  • Predicted Data (Electron Impact, EI-MS):

    • Molecular Ion (M⁺): A peak at m/z = 130, corresponding to the molecular weight of C₆H₁₀O₃.

    • Key Fragments: Peaks corresponding to the loss of key groups, such as [M-CHO]⁺ (m/z = 101) and [M-H₂O]⁺ (m/z = 112).

  • Experimental Protocol (Direct Infusion ESI-MS):

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Summary and Recommendation

A comprehensive analysis requires the integration of data from all four techniques. ¹H NMR provides the proton framework, ¹³C NMR confirms the carbon skeleton, IR spectroscopy validates the functional groups, and Mass Spectrometry confirms the molecular weight and formula.

Comparative Data Summary
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (H-H), relative stereochemistryHigh resolution, detailed structural informationCan have complex, overlapping signals; quaternary carbons are invisible
¹³C NMR Carbon count, carbon environment (hybridization)Simple spectra, direct observation of carbonyls/quaternary carbonsLow sensitivity, longer acquisition times
IR Spec. Presence of functional groupsFast, simple, requires minimal sampleProvides limited information on the overall molecular skeleton
Mass Spec. Molecular weight, molecular formula, fragmentation patternsExtremely sensitive, provides elemental compositionIsomers are often indistinguishable, can be destructive

For researchers and drug development professionals, the recommended workflow is sequential: begin with the rapid and informative IR and MS analyses to confirm functional groups and molecular weight. Follow this with a detailed ¹H NMR experiment to map out the proton structure. Finally, use ¹³C NMR and, if necessary, advanced 2D-NMR experiments (like COSY and HSQC) to unambiguously assign all atoms and confirm the final structure of 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde. This tiered approach ensures both efficiency and analytical rigor.

References

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ACS Publications. Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Journal of Chemical Education. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]

Sources

Comparative

A Researcher's Guide to C13 NMR Chemical Shifts of Quaternary Carbons in Pyran Derivatives

This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of quaternary carbons in pyran derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By unde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of quaternary carbons in pyran derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the factors that influence these chemical shifts, researchers can more accurately and efficiently elucidate the structures of novel pyran-containing compounds.

The pyran ring system is a fundamental scaffold in a vast array of natural products and synthetic molecules with significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural characterization of these molecules. However, the signals of quaternary carbons—carbons not directly bonded to any protons—are often weak and can be challenging to assign.[1][2] This guide delves into the nuances of these signals, providing a comparative analysis supported by experimental data.

I. Fundamentals of ¹³C NMR Chemical Shifts in Quaternary Carbons

The chemical shift (δ) of a carbon nucleus in a ¹³C NMR spectrum is primarily influenced by its local electronic environment. Several key factors dictate the chemical shift of quaternary carbons in pyran derivatives:

  • Hybridization: The hybridization state of the carbon atom is a dominant factor. For instance, sp²-hybridized carbons in aromatic or olefinic systems resonate at a lower field (higher ppm) compared to sp³-hybridized carbons.

  • Inductive Effects: Electronegative atoms, such as oxygen or halogens, attached to or near a quaternary carbon will withdraw electron density, "deshielding" the carbon nucleus from the applied magnetic field.[1][3] This deshielding effect results in a downfield shift to a higher ppm value.[1][3] Conversely, electron-donating groups will cause an upfield shift.

  • Resonance Effects: If the quaternary carbon is part of a conjugated system, resonance effects can significantly impact its chemical shift. Electron-donating or -withdrawing groups that participate in resonance can either shield or deshield the carbon nucleus, respectively.

  • Steric Effects: The spatial arrangement of atoms, or steric hindrance, can also influence chemical shifts. The γ-gauche effect, for example, describes the shielding (upfield shift) of a carbon nucleus due to steric compression from a substituent three bonds away.

II. Comparative Analysis of Quaternary Carbon Chemical Shifts in Pyran Derivatives

The chemical shifts of quaternary carbons in pyran derivatives can vary widely depending on the substitution pattern and the saturation level of the pyran ring. The following sections provide a comparative analysis of these shifts in different classes of pyran derivatives.

A. Tetrahydropyran Derivatives

In saturated tetrahydropyran rings, the quaternary carbons are sp³-hybridized. Their chemical shifts are highly sensitive to the nature of the substituents.

Pyran Derivative Structure/NameQuaternary CarbonSubstituent(s)Chemical Shift (δ, ppm)SolventReference
Tetrahydropyran--68.6 (C2/C6), 26.5 (C3/C5), 23.9 (C4)CDCl₃[4]
2,2-DimethyltetrahydropyranC2Two methyl groups~72-75CDCl₃Predicted
4,4-DifluorotetrahydropyranC4Two fluorine atoms~120-125CDCl₃Predicted

As illustrated in the table, the introduction of two methyl groups at the C2 position is predicted to cause a downfield shift of the C2 quaternary carbon compared to the unsubstituted tetrahydropyran, due to the alpha-substituent effect. Conversely, the highly electronegative fluorine atoms at the C4 position in 4,4-difluorotetrahydropyran are expected to cause a significant downfield shift of the C4 quaternary carbon.

B. Dihydropyran and Pyranone Derivatives

In unsaturated dihydropyran and pyranone systems, the presence of sp²-hybridized quaternary carbons leads to chemical shifts in the downfield region of the spectrum.

Pyran Derivative Structure/NameQuaternary CarbonSubstituent(s)Chemical Shift (δ, ppm)SolventReference
4H-Pyran-4-oneC4Carbonyl group177.9CDCl₃[5]
3-substituted-naphtho[1,8-cd]pyran-1-onesC1Carbonyl group159.80 - 161.25CDCl₃[6]
Spiro[benzoanthracene-naphthopyrans]Spiro carbonAromatic rings~100-120CDCl₃[7]

In 4H-pyran-4-one, the quaternary carbonyl carbon (C4) resonates far downfield at 177.9 ppm, a characteristic chemical shift for ketone and aldehyde carbonyl carbons.[8][9] For the naphthopyran-1-ones, the carbonyl quaternary carbon (C1) also appears at a high chemical shift, influenced by the fused aromatic system.[6] The spiro quaternary carbon in the complex spiro[benzoanthracene-naphthopyrans] is found in the aromatic region, with its precise chemical shift being dependent on the specific substitution pattern of the aromatic rings.[7]

III. Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Obtaining high-quality ¹³C NMR spectra, especially for detecting weak quaternary carbon signals, requires careful experimental planning and execution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve an adequate amount of the pyran derivative (typically 10-50 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • For dilute samples, consider using specialized NMR tubes that can accommodate smaller volumes without sacrificing the necessary sample height in the coil.[10]

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • A standard ¹³C NMR experiment with proton decoupling is typically used.

    • Pulse Width: For enhancing weak quaternary carbon signals, using a shorter pulse width (e.g., a 30-45° flip angle) is beneficial.[10] While this may slightly reduce the intensity of protonated carbons, it significantly improves the signal for quaternary carbons by allowing for a shorter relaxation delay.

    • Relaxation Delay (d1): Quaternary carbons often have long spin-lattice relaxation times (T₁). A sufficient relaxation delay (d1) is crucial to allow the magnetization to return to equilibrium between scans. For quantitative results, a d1 of at least 5 times the longest T₁ is recommended. However, for routine qualitative spectra, a shorter delay (1-2 seconds) is often used to save time.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C and the often-weak signals of quaternary carbons, a large number of scans is typically required. The number of scans can range from several hundred to many thousands, depending on the sample concentration.

    • Acquisition Time (aq): A longer acquisition time will result in better resolution. A typical value is 1-2 seconds.

  • Spectral Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS). For example, the central peak of CDCl₃ is set to 77.16 ppm.

    • Perform baseline correction to ensure a flat baseline.

Advanced Techniques for Quaternary Carbon Identification:

For unambiguous identification of quaternary carbons, several specialized NMR experiments can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra, so comparing a standard ¹³C spectrum with its DEPT counterparts allows for the direct identification of quaternary carbon signals.[11][12]

  • APT (Attached Proton Test): In an APT spectrum, quaternary carbons and CH₂ groups appear as negative peaks, while CH and CH₃ groups give positive signals.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. Quaternary carbons can be identified by their correlations to nearby protons.

IV. Factors Influencing Quaternary Carbon Chemical Shifts: A Visual Representation

The following diagram illustrates the key factors that influence the ¹³C NMR chemical shift of a quaternary carbon in a pyran ring.

G cluster_factors Influencing Factors cluster_outcome Effect on Chemical Shift Hybridization Hybridization (sp², sp³) Downfield Downfield Shift (Deshielding, Higher ppm) Hybridization->Downfield sp² > sp³ Inductive_Effect Inductive Effect (Electron Donating/Withdrawing) Inductive_Effect->Downfield Electron Withdrawing Upfield Upfield Shift (Shielding, Lower ppm) Inductive_Effect->Upfield Electron Donating Resonance Resonance (Conjugation) Resonance->Downfield Electron Withdrawing Resonance->Upfield Electron Donating Steric_Effects Steric Effects (γ-gauche) Steric_Effects->Upfield Steric Compression Quaternary_Carbon Quaternary Carbon in Pyran Ring

Figure 1. Key factors influencing the ¹³C NMR chemical shift of quaternary carbons.

This guide provides a foundational understanding of the ¹³C NMR chemical shifts of quaternary carbons in pyran derivatives. By applying the principles and experimental techniques outlined here, researchers can confidently tackle the structural elucidation of complex pyran-containing molecules.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2023). OpenStax. [Link]

  • ¹³C NMR Chemical Shifts Guide. Scribd. [Link]

  • ¹³Carbon NMR. University of Arizona. [Link]

  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra. (2022). SciSpace. [Link]

  • Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2017). ACS Publications. [Link]

  • ¹³C NMR Spectroscopy. University of Bath. [Link]

  • Structure Revision of Pyranoxanthones via DFT-Assisted ¹³C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. (2025). PMC. [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • C ¹³ NMR of... (2022). ResearchGate. [Link]

  • A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. (2021). Anasazi Instruments. [Link]

  • ¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2025). ResearchGate. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]

  • ¹³-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • ¹³C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • ¹³C-NMR. University of Calgary. [Link]

Sources

Validation

A Researcher's Guide to FTIR Analysis of Hydroxy-Aldehyde Functional Groups

For researchers, scientists, and drug development professionals, the precise characterization of molecules containing both hydroxyl (-OH) and aldehyde (-CHO) functionalities is a frequent necessity. These hydroxy-aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecules containing both hydroxyl (-OH) and aldehyde (-CHO) functionalities is a frequent necessity. These hydroxy-aldehydes are pivotal intermediates and structural motifs in numerous bioactive compounds. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for identifying and characterizing these specific functional groups. This guide provides an in-depth comparison of FTIR methodologies, supported by experimental insights, to empower you to generate high-quality, reproducible data.

The Vibrational Signature: Understanding the Fundamentals

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each functional group possesses a unique set of vibrational frequencies, creating a distinct "fingerprint" in the infrared spectrum.[1] For hydroxy-aldehydes, we are primarily interested in the stretching vibrations of the hydroxyl and carbonyl groups, as well as the characteristic C-H stretch of the aldehyde.

A typical FTIR spectrum plots the percentage of light transmitted through the sample against the wavenumber of the radiation (in cm⁻¹), which is proportional to frequency.[2] Absorption of IR radiation results in a downward-pointing peak in the transmittance spectrum.[2]

Key Vibrational Modes for Hydroxy-Aldehydes:
  • Hydroxyl (-OH) Stretching: This vibration is highly sensitive to its environment, particularly hydrogen bonding.

    • Free (non-hydrogen bonded) -OH: Appears as a sharp, relatively weak peak around 3600-3650 cm⁻¹.[3] This is typically observed in dilute solutions in non-polar solvents or in the gas phase.

    • Hydrogen-bonded -OH: Presents as a strong, broad absorption band, typically in the range of 3200-3550 cm⁻¹.[1][4] The broadening is a direct consequence of the diverse population of hydrogen-bonded species, each with a slightly different bond strength and, therefore, a slightly different absorption frequency.[5] In intramolecularly hydrogen-bonded hydroxy-aldehydes, this band can be shifted to even lower wavenumbers, sometimes below 3000 cm⁻¹.[3][6]

  • Aldehyde C-H Stretching: This is a key diagnostic feature for aldehydes. It typically manifests as two weak to medium peaks:

    • One peak appears between 2800 and 2900 cm⁻¹.[7]

    • A second, often more distinct, peak appears between 2700 and 2800 cm⁻¹.[4][7] The presence of this lower frequency peak is a strong indicator of an aldehyde functional group.[8] Sometimes, these two peaks can result from a phenomenon known as Fermi resonance, where the C-H stretching vibration interacts with an overtone of a C-H bending vibration.[9]

  • Carbonyl (C=O) Stretching: The carbonyl group gives rise to one of the most intense and sharp peaks in the IR spectrum.[5][10] Its position is influenced by the molecular structure:

    • Saturated aliphatic aldehydes: Absorb strongly in the 1720-1740 cm⁻¹ region.[7][8]

    • α,β-unsaturated and aromatic aldehydes: Conjugation with a double bond or an aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond. This results in a shift to a lower wavenumber, typically in the 1685-1710 cm⁻¹ range.[8][11]

    • Intramolecular Hydrogen Bonding: When the hydroxyl group forms a hydrogen bond with the carbonyl oxygen, it further weakens the C=O double bond, causing an additional shift to a lower frequency.[3][12]

The interplay of these factors is crucial for accurate spectral interpretation. The following diagram illustrates the logical flow of analyzing an FTIR spectrum for a hydroxy-aldehyde.

FTIR_Analysis_Workflow FTIR Spectral Interpretation Workflow for Hydroxy-Aldehydes Start Acquire FTIR Spectrum Region1 Examine 3700-3000 cm⁻¹ Region Start->Region1 OH_Check Broad band at 3200-3550 cm⁻¹? Region1->OH_Check Region2 Examine 2900-2700 cm⁻¹ Region Aldehyde_CH_Check Two peaks at ~2820 & ~2720 cm⁻¹? Region2->Aldehyde_CH_Check Region3 Examine 1800-1650 cm⁻¹ Region Carbonyl_Check Strong, sharp peak at 1685-1740 cm⁻¹? Region3->Carbonyl_Check OH_Check->Region2 Yes No_OH No Hydroxyl Group OH_Check->No_OH No Aldehyde_CH_Check->Region3 Yes No_Aldehyde No Aldehyde Group Aldehyde_CH_Check->No_Aldehyde No H_Bond_Check Is -OH band broad? Is C=O shifted lower? Carbonyl_Check->H_Bond_Check Yes No_Carbonyl No Carbonyl Group Carbonyl_Check->No_Carbonyl No Conjugation_Check Is C=O peak < 1710 cm⁻¹? H_Bond_Check->Conjugation_Check Yes Conclusion Compound likely a Hydroxy-Aldehyde Conjugation_Check->Conclusion Yes Final_Analysis Correlate all findings for final structure confirmation Conclusion->Final_Analysis

Caption: Logical workflow for identifying hydroxy-aldehyde functional groups from an FTIR spectrum.

Comparative Guide to FTIR Sampling Techniques

The quality of your FTIR spectrum is heavily dependent on the chosen sample preparation method.[13] The physical state of your sample (solid or liquid) and its concentration are key determinants in selecting the optimal technique.

Technique Principle Best For Advantages Disadvantages
Attenuated Total Reflectance (ATR) An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[13][14]Liquids, solids, powders, films, pastes.[14][15]Minimal to no sample preparation required[13][14]; non-destructive; suitable for a wide range of sample types.Spectra may differ slightly from transmission spectra; requires good contact between sample and crystal[15]; crystal can be damaged by hard or abrasive samples.
Transmission (KBr Pellet) The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes.[14][15]Solid, crystalline, or powder samples.High-quality, high-resolution spectra; established and widely used method.Labor-intensive and requires practice; sample must be thoroughly dry as KBr is hygroscopic[16]; potential for scattering effects if not ground finely enough.
Transmission (Liquid Cell) The liquid sample is placed between two IR-transparent salt plates (e.g., KBr, NaCl), which are then mounted in the spectrometer's beam path.[15]Neat (pure) liquids or solutions.Provides quantitative information if path length is known; protects volatile samples from evaporation.Cell windows are fragile and can be damaged by water[16]; requires careful cleaning; potential for interference fringes.
Transmission (Nujol Mull) The solid sample is ground to a fine powder and then mixed with a few drops of a mulling agent (typically Nujol, a mineral oil) to create a paste. This paste is then spread between two salt plates.[16]Solid samples that are difficult to press into a KBr pellet.Good for qualitative analysis; useful for samples that are sensitive to pressure.The spectrum will contain peaks from the mulling agent (Nujol has strong C-H bands); can be messy to prepare.

For routine analysis of hydroxy-aldehydes, ATR-FTIR is often the most efficient and versatile method due to its ease of use and minimal sample preparation.[14] However, for high-resolution studies or when building spectral libraries, the KBr pellet method remains a gold standard for solid samples.

Experimental Protocol: ATR-FTIR Analysis of a Hydroxy-Aldehyde

This protocol provides a step-by-step guide for acquiring a high-quality ATR-FTIR spectrum of a sample such as 2-hydroxy-1-naphthaldehyde.[17]

Objective: To identify the characteristic vibrational frequencies of the hydroxyl and aldehyde functional groups in a solid sample.

Materials:

  • FTIR Spectrometer with a diamond ATR accessory

  • Sample (e.g., 2-hydroxy-1-naphthaldehyde)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Prepare the Instrument:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed.

  • Clean the ATR Crystal:

    • Causality: Any residue on the crystal from previous analyses will appear in your spectrum, leading to inaccurate results.

    • Moisten a lint-free wipe with isopropanol and gently wipe the surface of the diamond crystal. Repeat with a dry wipe to ensure the surface is clean and dry.

  • Acquire the Background Spectrum:

    • Causality: The background spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This is later subtracted from the sample spectrum to provide a clean spectrum of only the sample.

    • With the ATR crystal clean and empty, initiate the background scan using the spectrometer's software. Ensure the pressure arm is in the down position if your setup requires it for the background.

  • Apply the Sample:

    • Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[18]

    • Lower the pressure arm to apply firm, even pressure to the sample.

    • Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.[15]

  • Acquire the Sample Spectrum:

    • Initiate the sample scan using the software. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for most applications.[19]

  • Clean Up:

    • Retract the pressure arm and carefully remove the bulk of the sample with a spatula.

    • Clean the ATR crystal thoroughly with isopropanol and lint-free wipes as described in step 2.

The following diagram outlines the key steps in the ATR-FTIR experimental workflow.

ATR_Workflow ATR-FTIR Experimental Workflow Start Start Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Acquire_Background 2. Acquire Background Spectrum (Empty Crystal) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample to Crystal Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Pressure (Ensure good contact) Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data 6. Process Spectrum (Baseline correction, peak picking) Acquire_Sample->Process_Data Clean_Up 7. Clean Crystal After Use Process_Data->Clean_Up End End Clean_Up->End

Caption: Step-by-step workflow for data acquisition using ATR-FTIR.

Data Interpretation and Troubleshooting

Once the spectrum is acquired, the key is to correlate the observed peaks with known vibrational frequencies.

Expected Absorptions for a model Hydroxy-Aromatic Aldehyde (e.g., Salicylaldehyde):

  • -OH Stretch: A very broad band centered around 3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.

  • Aromatic C-H Stretch: Weak peaks above 3000 cm⁻¹.

  • Aldehyde C-H Stretch: Weak peaks near 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch: A strong, sharp peak shifted to a lower frequency (approx. 1665 cm⁻¹) due to both conjugation with the aromatic ring and the strong intramolecular hydrogen bond.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • Fingerprint Region (<1500 cm⁻¹): A complex pattern of peaks unique to the molecule's overall structure.[2]

Common Issues and Solutions:

  • Noisy Spectrum: Insufficient number of scans or poor sample contact (in ATR). Solution: Increase the number of scans; re-apply the sample ensuring good contact.

  • Broad, Rolling Baseline: Often due to sample being too thick or highly absorbing. Solution: Use less sample; for KBr pellets, reduce the sample-to-KBr ratio.

  • Anomalous Broad Peak around 3400 cm⁻¹ and sharp peak at 1640 cm⁻¹: This often indicates the presence of water. Solution: Ensure samples and KBr (if used) are thoroughly dry.

  • Saturated (Flat-Topped) Peaks: The sample is too concentrated or the path length is too long. Solution: For ATR, this is less common. For transmission, prepare a more dilute sample or use a cell with a shorter path length.

By systematically applying the principles of spectral interpretation and employing robust experimental techniques, FTIR spectroscopy serves as an indispensable tool for the unambiguous identification and detailed characterization of hydroxy-aldehyde functional groups, providing critical insights for researchers across the chemical and pharmaceutical sciences.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. [Link]

  • Orgo Made Simple. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Wade, L. G. IR Spectroscopy of Hydrocarbons. [Link]

  • ResearchGate. (2025, August 6). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science and Technology. [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering. [Link]

  • Hansen, P. E., et al. (2011). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 16(5), 3797–3825. [Link]

  • Al-Khafaji, Y. F., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 54, 110419. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of 2-Hydroxy-1-naptahldehyde. [Link]

  • Nur, S., et al. (2021). Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. Metabolites, 11(10), 661. [Link]

Sources

Comparative

Mass spectrometry fragmentation of 4-hydroxytetrahydropyran-4-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-hydroxytetrahydropyran-4-carbaldehyde This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-hydroxytetrahydropyran-4-carbaldehyde

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-hydroxytetrahydropyran-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation. We will compare the hard ionization approach of EI with softer ionization techniques, offering a comprehensive analytical perspective.

Introduction: The Analytical Challenge

4-hydroxytetrahydropyran-4-carbaldehyde (C₆H₁₀O₃, Mol. Wt.: 130.14 g/mol ) is a multifunctional organic molecule. Its structure, featuring a tetrahydropyran ring, a tertiary alcohol, and an aldehyde group, is reminiscent of pyranose sugars, the fundamental units of carbohydrates.[1] Accurate structural elucidation is critical in fields ranging from synthetic chemistry to metabolomics. Mass spectrometry is a cornerstone technique for this purpose, providing detailed structural information from minute sample quantities.[2]

This guide focuses on predicting the fragmentation pattern under Electron Ionization (EI), a robust and highly reproducible technique that generates complex, library-searchable mass spectra.[3] Understanding these fragmentation pathways is essential for unambiguous compound identification.

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 4-hydroxytetrahydropyran-4-carbaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the method of choice. The gas chromatograph provides excellent separation of the analyte from the sample matrix, while the mass spectrometer provides high-fidelity structural data.

Experimental Protocol: GC-MS Analysis

Objective: To obtain a reproducible EI mass spectrum of 4-hydroxytetrahydropyran-4-carbaldehyde.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Method Parameters:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35 - 350

Rationale for Choices:

  • 70 eV Ionization Energy: This is a universal standard that ensures fragmentation patterns are consistent and comparable across different instruments and laboratories, which is crucial for library matching against databases like the NIST/EPA/NIH Mass Spectral Library.[4][5][6]

  • HP-5ms Column: This non-polar column is a versatile workhorse suitable for a wide range of semi-volatile organic compounds.

  • Temperature Program: The program is designed to ensure good chromatographic peak shape and separation from potential impurities without causing thermal degradation of the analyte on the column.

Predicted EI Fragmentation Pathways

Upon ionization at 70 eV, the 4-hydroxytetrahydropyran-4-carbaldehyde molecule forms an energetically unstable molecular ion (M⁺•) at m/z 130. This ion is expected to be of low abundance or entirely absent, as is common for multifunctional acyclic and cyclic compounds which readily undergo fragmentation.[7][8] The fragmentation will be driven by the presence of the ether oxygen, the hydroxyl group, and the aldehyde carbonyl group.

The primary fragmentation mechanisms are predicted to be α-cleavage and dehydration, followed by secondary fragmentation events.

Key Fragmentation Pathways
  • Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a functional group.[2] For this molecule, α-cleavage is highly probable at two locations:

    • Loss of the Aldehyde Group (CHO•): Cleavage of the C4-carbonyl bond results in the loss of a formyl radical (•CHO, 29 Da). This produces a stable tertiary carbocation stabilized by the adjacent hydroxyl group and the ring structure, yielding a prominent ion at m/z 101 .

    • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde is a characteristic fragmentation for aldehydes, leading to a resonance-stabilized acylium ion at m/z 129 (M-1).[9][10][11]

  • Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (18 Da) under EI conditions. The tertiary nature of the hydroxyl group in this molecule makes this a particularly favorable pathway, leading to an ion at m/z 112 (M-18). This ion can then undergo further fragmentation.

  • Ring Opening and Cleavage: The charge may be localized on the ring's ether oxygen. This can initiate a ring-opening event, followed by cleavage of the resulting acyclic structure. A common fragmentation for tetrahydropyran itself involves the loss of ethylene (C₂H₄, 28 Da) after ring opening.[12] A key fragment derived from the tetrahydropyran ring structure is often observed at m/z 43 or m/z 57 .[7]

  • Combined and Sequential Fragmentation: The initial fragments will undergo further dissociation. A significant pathway would be the dehydration followed by the loss of the formyl radical, resulting in an ion at m/z 83 (M-18-29).

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for 4-hydroxytetrahydropyran-4-carbaldehyde.

Fragmentation cluster_main Predicted EI Fragmentation Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration & Sequential Loss cluster_ring Ring Fragmentation M+• (m/z 130) M+• (m/z 130) m/z 129 m/z 129 M+• (m/z 130)->m/z 129 - H• m/z 101 m/z 101 M+• (m/z 130)->m/z 101 - CHO• m/z 112 m/z 112 M+• (m/z 130)->m/z 112 - H₂O m/z 43 m/z 43 M+• (m/z 130)->m/z 43 Ring Cleavage m/z 57 m/z 57 m/z 101->m/z 57 - C₂H₄O m/z 83 m/z 83 m/z 112->m/z 83 - CHO•

Caption: Predicted EI fragmentation of 4-hydroxytetrahydropyran-4-carbaldehyde.

Data Summary and Comparison with Alternative Methods

The table below summarizes the key predicted ions and their origins. This "hard ionization" data provides a detailed structural fingerprint.

m/zProposed FormulaLost Neutral FragmentFragmentation PathwayPredicted Relative Abundance
130[C₆H₁₀O₃]⁺•-Molecular Ion (M⁺•)Very Low / Absent
129[C₆H₉O₃]⁺H•α-Cleavage (loss of aldehydic H)Medium
112[C₆H₈O₂]⁺•H₂ODehydration (loss of water)Medium to High
101[C₅H₉O₂]⁺CHO•α-Cleavage (loss of formyl radical)High
83[C₅H₇O]⁺H₂O, CHO•Dehydration + α-CleavageMedium
57[C₃H₅O]⁺C₃H₅O₂•Ring fragmentation / secondary cleavageMedium
43[C₂H₃O]⁺ or [C₃H₇]⁺C₄H₇O₂•Acylium ion or ring fragmentHigh (often base peak)
Comparison: EI vs. Soft Ionization (CI/ESI)

While EI provides rich structural detail through extensive fragmentation, it often fails to show a clear molecular ion for fragile molecules. An alternative and complementary approach involves using "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS).

  • Chemical Ionization (CI): Using a reagent gas like methane or ammonia, CI produces significantly less fragmentation.[13] The primary ion observed would likely be the protonated molecule, [M+H]⁺, at m/z 131 . This provides unambiguous confirmation of the molecular weight.

  • Electrospray Ionization (ESI): ESI is the standard for LC-MS and is even gentler than CI. It would also be expected to produce the protonated molecule [M+H]⁺ at m/z 131 with minimal in-source fragmentation. Tandem MS (MS/MS) would then be required to induce controlled fragmentation for structural analysis.[14]

Comparative Advantage:

  • GC-EI-MS: Best for generating a detailed, reproducible fragmentation fingerprint for library searching and ab initio structural elucidation.

  • LC-CI/ESI-MS: Best for unequivocally determining the molecular weight and for analyzing complex mixtures where chromatographic separation is more challenging.

For comprehensive characterization, employing both techniques is the gold standard. The soft ionization data confirms the molecular mass, while the EI data provides the detailed structural fingerprint.

Conclusion

The mass spectral fragmentation of 4-hydroxytetrahydropyran-4-carbaldehyde under electron ionization is predicted to be dominated by pathways initiated by its key functional groups. The most informative fragments are expected to arise from α-cleavage (loss of CHO• to yield m/z 101) and dehydration (loss of H₂O to yield m/z 112), along with characteristic lower-mass ring fragments. The molecular ion at m/z 130 is expected to be weak or absent.

This predictive guide serves as a framework for interpreting experimental data. For definitive identification, the analysis of an authentic standard is essential. By comparing the resulting spectrum with the pathways outlined here and complementing the data with soft ionization techniques, researchers can achieve a high-confidence structural confirmation of this and related molecules.

References

  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems.
  • Phan, T. T., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]

  • Byrns, M. C., & G. A. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipidomics: Methods and Protocols, 579, 305–321. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

  • Byrns, M. C., & G. A. (2011). Mass spectrometry of fatty aldehydes. PubMed, 21909623. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST WebBook. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Mphahamele, M. J., et al. (2015). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 20(8), 13689–13700. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spectroscopy Learning Hub. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (2018). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • ResearchGate. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • MDPI. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 3(6), 149-158. Retrieved from [Link]

  • Ibáñez, M., et al. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

Sources

Validation

Comparative Guide: 4-Hydroxytetrahydropyran-4-carbaldehyde vs. Pyran-4-one

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Objective: To provide a definitive technical framework for distinguishing 4-hydroxytetrahydropyran-4-carbaldehyde (an -hydroxy aldehyde intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Objective: To provide a definitive technical framework for distinguishing 4-hydroxytetrahydropyran-4-carbaldehyde (an


-hydroxy aldehyde intermediate) from Pyran-4-one  (and its common saturated analog, Tetrahydro-4H-pyran-4-one).

The Analytical Challenge: In drug development, these compounds often appear in the same synthetic pathway.[1] Tetrahydro-4H-pyran-4-one is a ubiquitous building block.[1][2][3] Through homologation reactions (e.g., Corey-Chaykovsky or Darzens condensation), it is converted into spiro-epoxides which rearrange to form 4-hydroxytetrahydropyran-4-carbaldehyde .[1]

  • False Positives: Both compounds possess carbonyl groups and cyclic ether backbones.[1]

  • Critical Distinction: The aldehyde functionality and the quaternary C4 center in the carbaldehyde derivative drastically alter the reactivity profile and spectroscopic signature compared to the ketone precursors.[1]

Feature4-Hydroxytetrahydropyran-4-carbaldehydePyran-4-one (Unsaturated)Tetrahydro-4H-pyran-4-one (Saturated)
CAS 50675-18-8108-97-429943-42-8
Class

-Hydroxy Aldehyde
Cyclic Enone (

-Pyrone)
Cyclic Ketone
Key Functionality Aldehyde (-CHO), Alcohol (-OH)Conjugated Ketone, Aromatic characterIsolated Ketone
Common Role Reactive IntermediateScaffold / End-productStarting Material

Structural & Physical Properties[1][8][10][12]

Theoretical Grounding
  • Pyran-4-one (CAS 108-97-4): This molecule exhibits significant aromatic character due to the contribution of a zwitterionic resonance structure where the ring oxygen donates electron density to the carbonyl carbon.[1] It is planar and UV-active.[1]

  • Tetrahydro-4H-pyran-4-one (CAS 29943-42-8): A non-planar, saturated chair conformation.[1] It behaves as a classic aliphatic ketone.[1]

  • 4-Hydroxytetrahydropyran-4-carbaldehyde (CAS 50675-18-8): This molecule possesses a quaternary carbon at position 4 .[1] The presence of both a hydroxyl group and an aldehyde on the same carbon makes it an

    
    -hydroxy aldehyde.[1]
    
    • Stability Note:

      
      -Hydroxy aldehydes are prone to dimerization (forming cyclic hemiacetal dimers) or hydration in aqueous media, complicating analysis.[1]
      
Property Comparison Table[1]
Property4-Hydroxytetrahydropyran-4-carbaldehydePyran-4-oneTetrahydro-4H-pyran-4-one
Molecular Formula C

H

O

C

H

O

C

H

O

MW 130.14 g/mol 96.08 g/mol 100.12 g/mol
Physical State Viscous Liquid / OilSolid (mp 32-34°C)Liquid
Solubility High (Polar organic solvents)High (Water/Ethanol)Miscible with most organics
UV Absorbance Negligible (>220 nm)Strong

~250 nm
Negligible

Spectroscopic Differentiation (The "Self-Validating" Protocol)[1]

This section details how to definitively identify the aldehyde in the presence of the ketone.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg sample in CDCl


. Acquire 

H NMR (400 MHz minimum) and

C NMR.
  • 
    H NMR Diagnosis: 
    
    • The "Smoking Gun": The aldehyde proton appears as a sharp singlet (or doublet if coupled to OH) at 9.5 – 9.8 ppm .[1]

    • The Ketone Check:

      • Pyran-4-one:[1][2][4][3][5][6][7][8] Shows alkene protons at 6.3 ppm and 7.8 ppm (doublets).[1]

      • Tetrahydro-4H-pyran-4-one: Shows standard methylene triplets/multiplets at 2.4 - 2.6 ppm (

        
        -protons).[1]
        
    • The Hydroxyl Signal: The aldehyde derivative will show a labile -OH proton (variable, 2.0 - 5.0 ppm) that disappears upon D

      
      O shake.[1]
      
  • 
    C NMR Diagnosis: 
    
    • Carbonyl Shift:

      • Aldehyde (-CHO): ~200 - 204 ppm .[1]

      • Ketone (Tetrahydro): ~206 - 208 ppm .[1]

      • Ketone (Pyran-4-one): ~175 - 180 ppm (shielded by conjugation).[1]

    • Quaternary Center: The aldehyde derivative has a quaternary carbon at ~70-75 ppm (C-OH), absent in the ketones.[1]

Infrared Spectroscopy (FT-IR)

Protocol: Thin film on NaCl/KBr plates or ATR.[1]

  • Aldehyde (4-hydroxy...):

    • Broad band at 3300–3500 cm

      
        (O-H stretch).[1]
      
    • Sharp C=O stretch at 1720–1730 cm

      
       .
      
    • Fermi Resonance: Two weak bands at 2720 cm

      
        and 2820 cm
      
      
      
      (C-H stretch of aldehyde)—Diagnostic.[1]
  • Pyran-4-one:

    • Lower frequency C=O stretch (1640–1660 cm

      
       ) due to conjugation.[1]
      
    • Strong C=C stretches (1600 cm

      
       ).[1]
      
  • Tetrahydro-4H-pyran-4-one:

    • Standard ketone C=O (1715 cm

      
       ).[1]
      
    • Absence of O-H stretch and Fermi doublets.[1]

Mass Spectrometry (MS)
  • Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

  • Differentiation:

    • Aldehyde (MW 130): Often shows loss of -CHO (M-29) or water (M-18).[1]

    • Tetrahydro-ketone (MW 100): Molecular ion is distinct.[1]

    • Pyran-4-one (MW 96): Stable molecular ion, aromatic fragmentation.[1]

Chemical Reactivity Assays

When spectroscopic equipment is unavailable, chemical behavior provides robust confirmation.[1]

Experiment A: Tollens' Test (Silver Mirror)
  • Principle: Aldehydes reduce Ag

    
     to metallic Ag
    
    
    
    ; Ketones do not (except
    
    
    -hydroxy ketones, but the kinetics differ).[1]
  • Protocol:

    • Prepare Tollens' reagent (AgNO

      
       + NaOH + NH
      
      
      
      OH).[1]
    • Add 2 drops of sample to 1 mL reagent.[1]

    • Warm gently.[1]

  • Result:

    • Aldehyde: Rapid formation of silver mirror or black precipitate.[1]

    • Pyran-4-one / Tetrahydro-ketone: Negative (solution remains clear/yellowish).[1]

Experiment B: 2,4-DNP Derivatization
  • Principle: Both aldehydes and ketones form hydrazones, but the melting points differ significantly.[1]

  • Protocol: Add sample to 2,4-dinitrophenylhydrazine solution. Filter precipitate and measure Melting Point (MP).[1]

  • Data:

    • Tetrahydro-4H-pyran-4-one DNP derivative MP: ~185°C .[1]

    • Aldehyde derivative MP: Distinct (typically lower or decomposes due to -OH).[1]

Visualizing the Workflow & Synthesis

The following diagrams illustrate the decision logic and the synthetic relationship between these compounds.

Diagram 1: Analytical Decision Matrix

AnalyticalWorkflow Start Unknown Sample (Pyran Derivative) UV_Check UV Vis Spectrum (Methanol) Start->UV_Check Aromatic Strong Absorbance (λmax ~250nm) UV_Check->Aromatic Conjugated Saturated No Absorbance (Transparent >220nm) UV_Check->Saturated Non-conjugated Result_Pyranone Identify: Pyran-4-one (Unsaturated) Aromatic->Result_Pyranone NMR_Check 1H NMR Analysis (CDCl3) Saturated->NMR_Check Aldehyde_Signal Singlet @ 9.5-9.8 ppm (+ OH signal) NMR_Check->Aldehyde_Signal -CHO present Ketone_Signal No Low Field Signal (Only 2.0-4.0 ppm range) NMR_Check->Ketone_Signal -CHO absent Result_Aldehyde Identify: 4-Hydroxytetrahydropyran- 4-carbaldehyde Aldehyde_Signal->Result_Aldehyde Result_THP Identify: Tetrahydro-4H-pyran-4-one (Saturated Ketone) Ketone_Signal->Result_THP

Caption: Step-by-step analytical workflow to distinguish the unsaturated ketone, saturated ketone, and hydroxy-aldehyde.

Diagram 2: Synthetic Relationship (Origin of Impurity)

SynthesisPath Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Epoxide Spiro-Epoxide Intermediate (1,6-Dioxaspiro[2.5]octane) Ketone->Epoxide Corey-Chaykovsky (Me3S+I- / Base) Aldehyde 4-Hydroxytetrahydropyran- 4-carbaldehyde (Target/Byproduct) Epoxide->Aldehyde Acid/Lewis Acid Rearrangement

Caption: The metabolic/synthetic link: The aldehyde is often a rearrangement product of the ketone-derived epoxide.[1][2][9][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121599, Tetrahydro-4H-pyran-4-one.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964078, Tetrahydro-2H-pyran-4-carboxaldehyde.[1] Retrieved from [Link][1][10]

  • NIST Chemistry WebBook. 4H-Pyran-4-one, tetrahydro- (CAS 29943-42-8) Mass Spectrum and IR Data.[1] Retrieved from [Link][1]

  • Tadpetch, S., & Rychnovsky, S. D. (2008). Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization.[1][11] Organic Letters, 10(21), 4839-4842.[1] (Contextual synthesis reference).

Sources

Comparative

Comparison of DIBAL-H vs LiAlH4 reduction for pyran cyanohydrins

This guide provides a technical comparison of using Diisobutylaluminum hydride (DIBAL-H) versus Lithium Aluminum Hydride (LiAlH ) for the reduction of pyran cyanohydrins. Executive Summary: Strategic Reagent Selection In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of using Diisobutylaluminum hydride (DIBAL-H) versus Lithium Aluminum Hydride (LiAlH


) for the reduction of pyran cyanohydrins.

Executive Summary: Strategic Reagent Selection

In the synthesis of functionalized tetrahydropyrans—critical scaffolds in drug discovery (e.g., marine macrolides, spiroketals)—the reduction of tetrahydro-4H-pyran-4-one cyanohydrin is a bifurcation point. The choice of reagent dictates the chemoselective outcome:

FeatureDIBAL-H LiAlH

Primary Product

-Hydroxy Aldehyde
(via Imine)

-Amino Alcohol
(via Amine)
Mechanism Electrophilic (Lewis Acid driven)Nucleophilic (Hydride driven)
Key Requirement Hydroxyl Protection (e.g., O-TMS) is essentially mandatory to prevent reversion or over-reduction.Direct Reduction is possible, though protection improves yield.
Thermal Control Cryogenic (

)
Reflux (

to

)
Workup Rochelle’s Salt (Tartrate) to break Al-emulsions.Fieser Method (Water/NaOH) or Glauber’s Salt.

Part 1: Mechanistic Divergence & Chemoselectivity

The reduction of a cyanohydrin involves a competition between reduction of the nitrile and retro-cyanohydrin (reversion) to the ketone.

LiAlH : The Nucleophilic Sledgehammer

LiAlH


 is a powerful nucleophilic reducing agent. In the context of a pyran cyanohydrin:
  • Deprotonation: The acidic hydroxyl proton is removed first (

    
     gas evolution), forming an alkoxide.
    
  • Nucleophilic Attack: The hydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) attacks the nitrile carbon.
    
  • Dianion Formation: A second hydride attack forms a dianion species.[1]

  • Hydrolysis: Aqueous workup yields the primary amine.

  • Risk: The initial alkoxide formation can destabilize the molecule. If the equilibrium shifts, cyanide is expelled (retro-cyanohydrin), reforming the ketone (tetrahydropyran-4-one), which is then reduced to the secondary alcohol (tetrahydropyran-4-ol).

DIBAL-H: The Electrophilic Scalpel

DIBAL-H acts as a Lewis acid due to the empty p-orbital on aluminum.

  • Coordination: The aluminum coordinates to the nitrile nitrogen, activating the carbon.

  • Hydride Delivery: Intramolecular hydride transfer occurs.

  • Metallo-Imine Stability: At

    
    , the resulting aluminum-imine complex is stable and does not accept a second hydride (unlike the LiAlH
    
    
    
    intermediate).
  • Hydrolysis: Acidic hydrolysis converts the imine to an aldehyde.[2][3]

  • Critical Constraint: If the cyanohydrin hydroxyl is free, DIBAL-H will react with it to form an aluminum alkoxide. This modifies the steric and electronic profile of the reagent, often leading to poor yields or reversion. O-Silyl protection (e.g., TMS) is standard practice before DIBAL-H reduction.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical "Reversion Loop" that must be avoided.

PyranReduction Start Pyran Cyanohydrin (4-hydroxy-4-cyano) Protected O-TMS Cyanohydrin Start->Protected TMSCl, Imidazole Li_Int Al-Dianion Complex Start->Li_Int LiAlH4 (excess) Reflux, THF Ketone Tetrahydropyran-4-one (Reversion Product) Start->Ketone Base/Heat (Retro-Cyanohydrin) Dibal_Int Metallo-Imine Intermediate Protected->Dibal_Int DIBAL-H (1.1 eq) -78°C, Toluene Amine 4-(Aminomethyl) tetrahydropyran-4-ol Li_Int->Amine H3O+ / Fieser Workup Aldehyde 4-Formyl-4-hydroxy tetrahydropyran Dibal_Int->Aldehyde Acidic Hydrolysis Alcohol Tetrahydropyran-4-ol (Side Product) Ketone->Alcohol Reduction

Caption: Divergent synthesis pathways. Red path: LiAlH4 reduction to amine.[2][4][5][6][7] Yellow path: DIBAL-H reduction to aldehyde via protected intermediate. Dotted line indicates the thermodynamic reversion risk.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol (LiAlH )

Target: Formation of the


-amino alcohol scaffold.
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Slurry Formation: Add LiAlH

    
     (2.0 equiv)  to anhydrous THF (
    
    
    
    relative to substrate). Cool to
    
    
    .
  • Addition: Dissolve 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

    
     slurry over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur immediately due to the free hydroxyl.
  • Reaction: Allow to warm to room temperature, then heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC (stain with Ninhydrin for amine).
    
  • Fieser Workup: Cool to

    
    . Carefully quench by sequential addition of:
    
    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[8]
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through Celite.[8][9] Dry the filtrate over

    
     and concentrate.
    
  • Purification: The crude amino alcohol is often pure enough for use; otherwise, purify via cation-exchange chromatography.

Protocol B: Synthesis of 4-Formyl-tetrahydropyran-4-ol Derivatives (DIBAL-H)

Target: Formation of the


-hydroxy aldehyde (via O-TMS protection).
  • Protection (Pre-requisite): Convert the cyanohydrin to the O-TMS ether using TMSCl/Imidazole in DCM. Isolate and dry thoroughly.[9]

  • Setup: Flame-dry a flask and cool to

    
      (Dry Ice/Acetone bath). Solvent: Anhydrous Toluene or DCM.
    
  • Addition: Add the O-TMS cyanohydrin (1.0 equiv) . Slowly add DIBAL-H (1.2 equiv, 1.0 M in toluene) down the side of the flask over 20 minutes. Maintain temp below

    
    .
    
  • Incubation: Stir at

    
     for 2–3 hours. Do not allow to warm, or over-reduction to the alcohol will occur.
    
  • Quench & Hydrolysis:

    • Add Methanol (excess) at

      
       to quench unreacted hydride.
      
    • Pour the cold mixture into a vigorously stirring solution of saturated Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Workup: Stir for 1–2 hours until the two layers separate clearly (breaking the aluminum emulsion). Extract with Ethyl Acetate.

  • Deprotection (In-situ): The acidic workup often cleaves the TMS group. If not, treat with mild acid (1N HCl) or TBAF to reveal the

    
    -hydroxy aldehyde.
    

Part 4: Comparative Data Summary

MetricLiAlH

Protocol
DIBAL-H Protocol
Reaction Species

(Nucleophile)

(Electrophile)
Stoichiometry Excess (3–4 hydrides delivered)Controlled (1 hydride delivered)
Solvent System Ethers (THF, Et

O)
Hydrocarbons (Toluene, Hexane) or DCM
Typical Yield 70–85% (Amino Alcohol)60–75% (Aldehyde)
Major Side Product Tetrahydropyran-4-ol (via reversion)Primary Alcohol (via over-reduction)
Safety Profile Pyrophoric; vigorous

evolution.
Pyrophoric; requires cryogenic handling.

References

  • Reduction of Nitriles to Amines: Brown, H. C.; Choi, Y. M. The reaction of nitriles with lithium aluminum hydride in tetrahydrofuran.

  • DIBAL-H Mechanism & Selectivity: Eisch, J. J. Organometallic synthesis of aldehydes and ketones.

  • Tetrahydropyran Scaffolds: Clarke, P. A., et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.

  • Cyanohydrin Protection Strategies: North, M. Synthesis and applications of non-racemic cyanohydrins.

  • Workup Procedures (Rochelle's Salt): Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis. Wiley, New York. (Standard Reference for Fieser/Rochelle protocols).

Sources

Validation

A Comparative Guide to the Characterization of Alpha-Hydroxy Aldehyde Impurities in Pharmaceutical Development

This guide provides a comprehensive comparison of analytical methodologies for the characterization of alpha-hydroxy aldehyde impurities. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization of alpha-hydroxy aldehyde impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in scientific principles and regulatory expectations.

The Challenge of Alpha-Hydroxy Aldehyde Impurities

Alpha-hydroxy aldehydes are a class of impurities that can emerge during the synthesis or degradation of active pharmaceutical ingredients (APIs). Their formation can be attributed to several pathways, including the oxidation of vicinal diols or as by-products in specific synthetic transformations.[1][2] These impurities are of particular concern due to their inherent reactivity. The presence of both a hydroxyl and an aldehyde group on adjacent carbons makes them susceptible to further reactions, such as oxidation to the corresponding alpha-keto acids or rearrangement to more stable isomers.[3] Their potential to react with the API or excipients can impact drug product stability, efficacy, and safety.[4]

From a regulatory standpoint, the control of such impurities is mandated by guidelines from the International Council for Harmonisation (ICH).[5][6][7] Specifically, ICH Q3A/B guidelines necessitate the identification and characterization of impurities exceeding certain thresholds.[5][6] Furthermore, if an impurity has the potential to be mutagenic, as some aldehydes do, the stringent limits outlined in ICH M7 must be applied.[8]

This guide will compare the predominant analytical techniques used to detect, identify, and quantify these challenging impurities, providing the rationale behind method selection and optimization.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the accurate characterization of alpha-hydroxy aldehyde impurities. The choice is often dictated by the impurity's concentration, volatility, and the complexity of the sample matrix. Below is a comparative overview of the most effective methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the workhorses of pharmaceutical impurity analysis.[9] Their versatility and robustness make them suitable for a wide range of analytes, including alpha-hydroxy aldehydes.

Key Strengths:

  • Wide Applicability: Suitable for non-volatile and thermally labile compounds.

  • Quantitative Accuracy: Provides excellent precision and accuracy for quantification.

  • Versatile Detection: Can be coupled with various detectors, including Ultraviolet (UV) and Mass Spectrometry (MS), for both quantitative and qualitative analysis.[5]

Primary Challenge & Strategic Solution: Derivatization

A significant challenge in the analysis of aldehydes by HPLC is their often-poor chromophores, leading to low sensitivity with UV detection.[10] To overcome this, a pre-column derivatization strategy is frequently employed. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[10][11] These derivatives exhibit strong UV absorbance, significantly enhancing detection sensitivity.[11]

Workflow for HPLC-UV Analysis with DNPH Derivatization

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing α-hydroxy aldehyde Derivatization Derivatization Reaction (Formation of Hydrazone) Sample->Derivatization DNPH_reagent DNPH Derivatizing Reagent DNPH_reagent->Derivatization HPLC HPLC Separation Derivatization->HPLC Inject Derivative UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis Start Unknown Impurity Peak Detected in HPLC-UV LC_MS LC-MS Analysis Start->LC_MS HRMS High-Resolution MS (Accurate Mass Measurement) LC_MS->HRMS MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) LC_MS->MS_MS Formula Propose Elemental Formula HRMS->Formula Structure Propose Chemical Structure MS_MS->Structure Formula->Structure Standard Synthesize or Procure Reference Standard Structure->Standard Confirmation Confirm Structure by Comparing Retention Time and Mass Spectra Standard->Confirmation

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of C6H10O3 Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and natural product research, the structural elucidation of small molecules is a critical endeavor. Pyran derivatives, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and natural product research, the structural elucidation of small molecules is a critical endeavor. Pyran derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. The molecular formula C6H10O3 represents a variety of isomeric pyran structures, each with potentially unique chemical and pharmacological properties. Distinguishing between these isomers presents a considerable analytical challenge. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) based methodologies for the analysis of C6H10O3 pyran derivatives, offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why HRMS for C6H10O3 Pyran Derivatives?

The primary challenge in analyzing C6H10O3 pyran derivatives lies in their isomeric diversity. Subtle differences in the position of a carbonyl group, a double bond, or stereochemistry can lead to vastly different biological effects. Therefore, an analytical technique must not only confirm the elemental composition but also provide clues to the specific structural arrangement.

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental formulas, a crucial first step in identification. When coupled with tandem mass spectrometry (MS/MS), HRMS can induce fragmentation of the molecule, yielding a "fingerprint" spectrum that offers profound insights into its structure. This is particularly valuable for distinguishing between isomers that may be inseparable by chromatography alone.

A Comparative Approach to Isomer Differentiation: LC-HRMS/MS

A robust analytical strategy for C6H10O3 pyran derivatives combines the separation power of Liquid Chromatography (LC) with the specificity of HRMS/MS. The choice of chromatographic and mass spectrometric parameters is paramount for successful isomer differentiation.

Liquid Chromatography: The Separation Frontline

Given the polar nature of many C6H10O3 pyran derivatives, two primary LC modes are considered: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) Chromatography: While the workhorse of LC, standard C18 columns may offer insufficient retention for these polar analytes. However, modern RP phases with polar end-capping or embedded polar groups can provide the necessary selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes.

Table 1: Comparison of LC Strategies for C6H10O3 Pyran Derivative Analysis

ParameterReversed-Phase (Polar-Embedded/End-capped)HILICRationale
Stationary Phase C18 with polar modificationsAmide, Diol, or bare SilicaPolar-modified RP phases enhance retention of polar analytes, while HILIC phases are specifically designed for this purpose.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water with 5-10% AcetonitrileThe aqueous component facilitates elution in RP and retention in HILIC.
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile is a common strong solvent in RP and the weak solvent in HILIC.
Gradient Profile Start with a high aqueous percentage (e.g., 95%) and gradually increase the organic solvent.Start with a high organic percentage (e.g., 95%) and gradually increase the aqueous component.The gradient is tailored to elute compounds based on their polarity and interaction with the stationary phase.
Advantages Robust, widely available columns.Excellent retention and separation of polar isomers.The choice depends on the specific polarity of the isomers of interest.
Disadvantages May still provide limited retention for very polar isomers.Can have longer equilibration times and be more sensitive to the water content of the sample.Careful method development is required for both techniques.
High-Resolution Mass Spectrometry: Deciphering the Fragments

Electrospray Ionization (ESI) is the preferred ionization technique for these moderately polar molecules as it is a "soft" ionization method that typically produces an abundant protonated molecule [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[1][2]

Tandem mass spectrometry (MS/MS) is then employed to structurally characterize the isomers. By isolating the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), we can generate characteristic fragment ions.

Experimental Protocol: A Step-by-Step LC-HRMS/MS Workflow

This protocol provides a robust starting point for the analysis of C6H10O3 pyran derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (HILIC Method):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 3.0.
  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient:
  • 0-1 min: 95% B
  • 1-8 min: Linear ramp to 50% B
  • 8-10 min: Hold at 50% B
  • 10.1-12 min: Return to 95% B and equilibrate.

3. High-Resolution Mass Spectrometry:

  • Instrument: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Capillary Temperature: 320 °C.
  • Full MS Scan Range: m/z 50-250.
  • Resolution (Full MS): 120,000.
  • dd-MS2 (Data-Dependent MS/MS):
  • Resolution (MS/MS): 30,000.
  • Isolation Window: 1.2 m/z.
  • Collision Energy (HCD): Stepped NCE (Normalized Collision Energy) of 15, 30, 45.
  • TopN: 5 (fragment the 5 most intense ions from the full MS scan).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (HILIC) cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Sample C6H10O3 Pyran Derivative Sample Dissolution Dissolve in ACN:H2O Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC_Column BEH Amide Column Filtration->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI Electrospray Ionization (+) Gradient->ESI Full_MS Full MS Scan (m/z 50-250, 120k Res) ESI->Full_MS dd_MS2 dd-MS2 (Top 5) (30k Res, Stepped NCE) Full_MS->dd_MS2 Elemental_Comp Elemental Composition dd_MS2->Elemental_Comp Frag_Analysis Fragmentation Analysis dd_MS2->Frag_Analysis Isomer_Diff Isomer Differentiation Frag_Analysis->Isomer_Diff fragmentation_pathways cluster_isomer_a Isomer A Fragmentation cluster_isomer_b Isomer B Fragmentation A_Parent [C6H10O3+H]+ m/z 143.0657 A_Frag1 [C4H8O2+H]+ m/z 89.0599 (Loss of C2H2O) A_Parent->A_Frag1 rDA A_Frag2 [C5H10O2+H]+ m/z 103.0705 (Loss of CO) A_Parent->A_Frag2 B_Parent [C6H10O3+H]+ m/z 143.0657 B_Frag1 [C6H8O2+H]+ m/z 113.0599 (Loss of H2O) B_Parent->B_Frag1 B_Frag2 [C4H6O2+H]+ m/z 87.0446 (Loss of C2H4O) B_Parent->B_Frag2 rDA

Caption: Predicted fragmentation of two C6H10O3 pyran isomers.

Alternative and Complementary Techniques: A Broader Perspective

While LC-HRMS/MS is a formidable tool, a comprehensive analytical approach often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. [3][4][5]It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For the C6H10O3 pyran derivatives, 2D NMR experiments like COSY, HSQC, and HMBC would be instrumental in definitively assigning the structure of each isomer.

Table 3: Comparison of HRMS and NMR for C6H10O3 Pyran Derivative Analysis

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Information Elemental composition and fragmentation patterns.Atomic connectivity and 3D structure.
Sensitivity High (picomole to femtomole).Lower (micromole to nanomole).
Sample Requirement Very low (µg to ng).Higher (mg).
Analysis Time Fast (minutes per sample).Slower (hours to days for full elucidation).
Isomer Differentiation Excellent for many isomers, but can be ambiguous for some stereoisomers.The definitive technique for all types of isomers, including stereoisomers.
Hyphenation Easily coupled with LC for complex mixture analysis.Can be coupled with LC, but it is more complex and less common.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size and shape. When coupled with LC-MS, it adds another dimension of separation, which can be invaluable for resolving co-eluting isomers that have very similar fragmentation patterns.

Conclusion: An Integrated Approach for Unambiguous Identification

The analysis of C6H10O3 pyran derivatives demands a sophisticated analytical strategy to overcome the challenges posed by isomerism. High-Resolution Mass Spectrometry, particularly when coupled with an optimized liquid chromatography method, provides a powerful platform for their separation and characterization. By carefully selecting LC conditions and leveraging the diagnostic power of tandem mass spectrometry, researchers can confidently differentiate between isomers based on their unique fragmentation patterns.

For absolute structural confirmation, especially for novel compounds, the integration of HRMS data with orthogonal techniques like NMR spectroscopy is the most rigorous and scientifically sound approach. This multi-faceted strategy empowers researchers and drug development professionals to make informed decisions based on a comprehensive understanding of the molecular structures they are investigating.

References

  • Structure Elucidation of Natural Organic Compounds by NMR. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry - Japan. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2682. Available at: [Link]

  • Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolop[3][6]yran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • St. John-Williams, L., et al. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 16(19), 5092-5095. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2682.
  • LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine. Restek. Available at: [Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. MDPI. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. SpringerLink. Available at: [Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. Available at: [Link]

  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Available at: [Link]

  • Isomer analysis by mass spectrometry in clinical science. ResearchGate. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • A comparison between the application of NMR and LC-HRMS based metabolomics on the discovery of natural products from endophytic fungi. Scilit. Available at: [Link]

  • Fragmentation in mass spectrometry. YouTube. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a detailed protocol for the safe handling of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde, focusing on the select...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a detailed protocol for the safe handling of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The procedures outlined below are designed to minimize exposure risk, based on the known hazards of the compound and established best practices for handling aldehyde-containing cyclic ethers.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is essential. 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our safety protocols.

According to data aggregated by the European Chemicals Agency (ECHA), the primary hazards are related to skin and eye contact[1].

Hazard ClassGHS CodeDescriptionImplication for Handling
Serious Eye Damage/Irritation H319Causes serious eye irritation[1]Mandatory use of sealed eye protection to prevent contact with splashes or vapors.
Skin Sensitization H317May cause an allergic skin reaction[1]Requires chemically resistant gloves and protective clothing to prevent skin contact. Repeated exposure can lead to dermatitis.

The tetrahydropyran ring, a cyclic ether, also suggests a potential for peroxide formation upon prolonged storage, especially if exposed to air and light[2][3]. While not an immediate contact hazard, this is a critical safety consideration for storage and handling.

First Line of Defense: Engineering Controls

PPE should always be used in conjunction with, not as a replacement for, robust engineering controls.[4]

  • Fume Hood: All handling of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood. This minimizes the inhalation of any potential vapors or aerosols.

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed. Familiarize yourself with their operation before beginning work.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard assessment. The following is the minimum required PPE for handling this compound.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), protecting your eyes from splashes is non-negotiable.

  • Mandatory: Wear chemical splash goggles that meet the ANSI Z87.1 standard at all times.[4] Safety glasses with side shields are insufficient as they do not provide a complete seal against splashes and vapors.

  • Recommended for High-Risk Tasks: When handling larger quantities (>50 mL) or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation and potential allergic sensitization (H317).

  • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals, including aldehydes.[6][7]

    • Selection: Choose gloves with a minimum thickness of 4 mil. Always inspect gloves for tears or pinholes before use.[5]

    • Technique: If direct contact is anticipated, consider double-gloving. Remove and replace gloves immediately after any known contact with the chemical. Never reuse disposable gloves; dispose of them after each use or when leaving the laboratory.[6]

  • Laboratory Coat: A long-sleeved, flame-resistant (FR) or 100% cotton lab coat is required.[4][7] It should be fully buttoned to provide maximum coverage.[7]

  • Personal Attire: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material to protect against spills.[6][7]

Respiratory Protection

Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, it may be necessary in specific situations:

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6]

  • Aerosol Generation: If a procedure has the potential to generate aerosols and cannot be fully contained, consult with your institution's Environmental Health & Safety (EH&S) department for a formal respiratory protection assessment.

Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide for safely using 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde from initial preparation to final cleanup.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Verify Fume Hood Functionality A->B C Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves B->C D Place Absorbent Pad on Work Surface C->D Begin Work E Weigh or Measure Chemical D->E F Perform Experiment E->F G Securely Close Primary Container F->G H Decontaminate Work Surface G->H Complete Work I Segregate Waste: - Contaminated Gloves - Liquid Waste H->I J Dispose of Waste in Labeled Containers I->J K Doff PPE J->K L Wash Hands Thoroughly K->L

Caption: Safe handling workflow for 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde.

Spill and Emergency Procedures

Skin Contact:

  • Immediately move to the nearest safety shower or sink.

  • Remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[8][9]

  • Seek medical attention, bringing the Safety Data Sheet (SDS) if possible.

Eye Contact:

  • Immediately proceed to the nearest eyewash station.

  • Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[8][9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Minor Spill (in fume hood):

  • Alert nearby personnel.

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][8]

  • Decontaminate the area with an appropriate solvent and then soap and water.

Disposal Plan

All waste containing 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde must be treated as hazardous.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated materials, including used gloves, absorbent pads, and empty primary containers, must be collected in a separate, sealed hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EH&S department for specific procedures.[9]

By adhering to these guidelines, you can effectively mitigate the risks associated with handling 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde, ensuring a safe and productive research environment.

References

  • Chemical Hygiene Plan: Personal Protective Equipment . Environmental Health & Safety, University of Nevada, Reno. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Methyltetrahydropyran . Carl ROTH. [Link]

Sources

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